Fmoc-Asp(ODmab)-OH
描述
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Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFMGBIWZZRKU-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681027 | |
| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269066-08-2 | |
| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Asp(ODmab)-OH: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – November 28, 2025 – Fmoc-Asp(ODmab)-OH is a critical building block for researchers and scientists engaged in advanced peptide synthesis and drug development. This in-depth technical guide provides a comprehensive overview of its properties, applications, and the necessary experimental protocols for its effective use, with a particular focus on mitigating common side reactions.
This compound, or N-α-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a specialized derivative of aspartic acid. It is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.[1] The key feature of this reagent is the ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group on the β-carboxyl group of the aspartic acid side chain. This group offers orthogonal protection, meaning it can be selectively removed under conditions that do not affect the acid-labile protecting groups commonly used for other amino acid side chains or the base-labile Fmoc group on the α-amine.
Core Compound Specifications
A clear understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis. The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | 269066-08-2 |
| Molecular Formula | C₃₉H₄₂N₂O₈ |
| Molecular Weight | 666.76 g/mol |
| Appearance | White to light yellow or beige powder |
| Purity (TLC) | ≥98% |
| Purity (HPLC) | ≥96.0% |
| Boiling Point | 841.0 ± 65.0 °C (Predicted) |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.51 ± 0.23 (Predicted) |
| Storage Temperature | Inert atmosphere, 2-8°C |
Applications in Peptide Synthesis
This compound is primarily utilized in Fmoc solid-phase peptide synthesis for the introduction of an aspartic acid residue with a side chain that can be deprotected selectively. This is particularly valuable in the synthesis of:
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Cyclic peptides: The selective deprotection of the Asp(ODmab) side chain allows for on-resin cyclization by forming a lactam bridge with a deprotected side-chain amine of another amino acid, such as lysine.[2]
-
Branched peptides: The free carboxyl group, after ODmab removal, can serve as an attachment point for another peptide chain.
-
N-linked glycopeptides: The ODmab group can be removed to allow for the conjugation of glycosylamines to the aspartic acid side chain, mimicking a native N-linkage.[3][4]
-
Modified peptides: The deprotected side chain can be modified with various reporter groups, such as fluorophores or biotin.
The ODmab protecting group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin and removal of other side-chain protecting groups.[5] It is, however, selectively cleaved by treatment with a mild solution of hydrazine in DMF.
Experimental Protocols
The successful use of this compound in SPPS requires careful execution of several key steps. The following protocols provide a detailed methodology.
Solid-Phase Peptide Synthesis Workflow
The general workflow for incorporating this compound into a peptide sequence on a solid support is as follows:
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Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid or ready for the coupling of the first amino acid.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (or another Fmoc-amino acid) in DMF.
-
Activate the carboxylic acid group by adding a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF to remove unreacted reagents.
-
-
Cycle Repetition: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Selective Cleavage of the ODmab Protecting Group
Once the peptide chain has been fully assembled, the ODmab group can be selectively removed on the solid support.
-
Hydrazine Treatment:
-
Treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF (e.g., 25 mL per gram of resin).
-
Allow the reaction to proceed for approximately 3 minutes.
-
Drain the resin and repeat the hydrazine treatment.
-
The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the UV-active indazole byproduct at 290 nm.
-
-
Washing:
-
Once the cleavage is complete (indicated by the cessation of indazole release), thoroughly wash the resin with DMF to remove all traces of hydrazine.
-
If the subsequent step is a coupling reaction, it may be necessary to wash the resin with a 5% DIPEA solution in DMF to neutralize any remaining hydrazine salts.
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A Critical Side Reaction: Aspartimide Formation
A significant challenge associated with the use of this compound, and indeed any Asp derivative with a side-chain ester, is the formation of an aspartimide intermediate. This side reaction is catalyzed by the base (piperidine) used during the Fmoc deprotection steps. The peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid residue, leading to a cyclic imide. This aspartimide can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate by HPLC.
Strategies to Minimize Aspartimide Formation:
-
Use of Additives: The addition of a mild acid, such as 20% piperidine with 0.1 M HOBt in DMF, can help to suppress this side reaction.
-
Modified Deprotection Conditions: Using shorter deprotection times and lower temperatures can reduce the extent of aspartimide formation.
-
Sterically Hindered Protecting Groups: While ODmab is effective, alternative protecting groups with greater steric hindrance around the ester linkage, such as OBno, have been developed to further reduce the incidence of this side reaction.
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Introduction of Hmb-derivatives: For particularly problematic sequences, the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid can prevent aspartimide formation.
Conclusion
This compound is a valuable reagent for the synthesis of complex peptides, offering the advantage of orthogonal side-chain protection. A thorough understanding of its properties, the experimental protocols for its use, and the potential for side reactions like aspartimide formation is crucial for its successful application. By implementing the appropriate synthetic strategies and purification techniques, researchers can effectively leverage this building block in their drug discovery and development endeavors.
References
An In-depth Technical Guide to Fmoc-Asp(ODmab)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and handling of Fmoc-Asp(ODmab)-OH, a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the production of complex peptides and glycopeptides.
Core Chemical Properties
This compound, with the systematic name N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a derivative of aspartic acid designed for use in Fmoc-based peptide synthesis. The key feature of this reagent is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group on the β-carboxyl function. This group offers quasi-orthogonality in peptide synthesis, as it is stable to the piperidine solutions used for Fmoc group removal and to trifluoroacetic acid (TFA) used for the final cleavage of many common resins, but can be selectively removed under mild conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 269066-08-2 | [1][2] |
| Molecular Formula | C₃₉H₄₂N₂O₈ | [1][2] |
| Molecular Weight | 666.76 g/mol | [1] |
| Appearance | White to off-white or beige powder | |
| Purity | ≥98% (by TLC) | |
| Melting Point | Not explicitly stated in the search results. | |
| Boiling Point (Predicted) | 841.0 ± 65.0 °C | |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.51 ± 0.23 |
| Solubility | Concentration | Notes | Reference |
| DMSO | 200 mg/mL (299.96 mM) | Requires sonication; hygroscopic DMSO can impact solubility, so freshly opened solvent is recommended. | |
| DMF | Clearly soluble (1 mmole in 2 ml) |
| Storage Conditions | Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| 15-25°C | Refer to manufacturer's expiry date. | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Visualization of Core Structures and Workflows
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow: Selective Cleavage of the ODmab Protecting Group
Caption: Workflow for the selective cleavage of the ODmab group.
Experimental Protocols
Incorporation of this compound in Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a solid support with a free N-terminal amine.
1. Materials and Reagents:
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Peptide-resin with a free amine
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This compound
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Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
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Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser test kit for monitoring coupling completion
2. Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times) and IPA (2-3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.
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Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and IPA (2-3 times) to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Selective Cleavage of the ODmab Protecting Group
The ODmab group is selectively removed using hydrazine, which is orthogonal to the standard Fmoc/tBu strategy.
1. Materials and Reagents:
-
Peptide-resin containing an Asp(ODmab) residue
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM)
-
UV Spectrophotometer (optional, for monitoring)
2. Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Hydrazine Treatment: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin (approximately 25 mL per gram of resin).
-
Deprotection Reaction: Gently agitate the resin suspension at room temperature. A typical procedure involves three treatments of 3 minutes each.
-
Monitoring (Optional): The cleavage reaction releases an indazole byproduct that can be monitored spectrophotometrically at 290 nm. This allows for real-time tracking of the deprotection progress.
-
Washing: After the final hydrazine treatment, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the reaction byproducts.
-
Neutralization (Optional): In cases where sluggish cleavage is observed or to ensure the removal of the hydrazine salt, the resin can be washed with a 5% DIPEA solution in DMF/water (90:10).
-
Final Washes: Wash the resin with DMF followed by DCM and dry the resin under vacuum if it is to be stored before the next step.
Important Considerations
Aspartimide Formation
A significant side reaction associated with aspartic acid residues in Fmoc SPPS is the formation of a cyclic aspartimide intermediate. This is particularly problematic when the subsequent amino acid is glycine, serine, or asparagine. The base-catalyzed reaction is exacerbated by repeated exposure to piperidine during Fmoc deprotection. While this compound is susceptible to this side reaction, careful control of reaction conditions, such as using milder bases or shorter deprotection times, can help to minimize its occurrence.
Application in Glycopeptide Synthesis
This compound has been successfully employed in the solid-phase synthesis of N-linked glycopeptides. The orthogonal nature of the ODmab group allows for its selective removal on the resin, exposing the side-chain carboxyl group for the coupling of a glycosylamine, thus forming the native N-linkage.
Conclusion
This compound is a valuable and versatile reagent for advanced peptide synthesis. Its key advantage lies in the quasi-orthogonality of the ODmab protecting group, enabling selective on-resin modifications. A thorough understanding of its chemical properties, optimized experimental protocols, and an awareness of potential side reactions such as aspartimide formation are crucial for its successful application in the synthesis of complex peptides and glycopeptides. This guide provides the foundational knowledge for researchers to effectively integrate this building block into their synthetic strategies.
References
Fmoc-Asp(ODmab)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-Asp(ODmab)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and provides explicit experimental protocols for its use, catering to the needs of researchers and professionals in drug development and peptide chemistry.
Core Concepts: Structure and Functionality
This compound, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a derivative of aspartic acid. It features two key protecting groups: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine and the selectively cleavable ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) group on the β-carboxyl side chain.
The Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle of peptide synthesis under mild basic conditions, typically with piperidine. The ODmab group, on the other hand, is a "quasi-orthogonal" protecting group. It is stable to the piperidine treatment used for Fmoc removal but can be selectively cleaved on-resin using a dilute solution of hydrazine.[1][2] This unique feature allows for specific modifications of the aspartic acid side chain, such as on-resin cyclization to form lactam bridges or the synthesis of N-linked glycopeptides, while the peptide remains attached to the solid support.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | References |
| CAS Number | 269066-08-2 | [1] |
| Molecular Formula | C₃₉H₄₂N₂O₈ | |
| Molecular Weight | 666.76 g/mol | |
| Appearance | White to off-white or yellowish powder | |
| Purity (TLC) | ≥98% | |
| Purity (HPLC) | >98.00% | |
| Enantiomeric Purity | ≥ 99.5 % (a/a) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Experimental Protocols
Detailed methodologies for the key experimental steps involving this compound in Fmoc-based solid-phase peptide synthesis are provided below.
General Fmoc-SPPS Cycle
The incorporation of this compound follows the standard cycle of Fmoc-SPPS.
Protocol:
-
Resin Swelling: Swell the desired solid-phase resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.
-
Coupling: Proceed with the coupling of the next Fmoc-protected amino acid.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
Coupling of this compound
Protocol:
-
Activation: Pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling agent such as HATU (3 eq.), HBTU (3 eq.), or DIC/HOBt (3 eq. each) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 eq.). The activation is typically rapid (a few minutes).
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, thoroughly wash the resin with DMF (3-5 times).
Selective On-Resin Cleavage of the ODmab Protecting Group
This protocol allows for the deprotection of the aspartic acid side chain while the peptide remains attached to the resin.
Protocol:
-
Resin Preparation: After the desired peptide sequence has been assembled, ensure the N-terminal Fmoc group is removed. Wash the peptide-resin with DMF.
-
Cleavage Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Deprotection Reaction: Treat the peptide-resin with the 2% hydrazine/DMF solution. Perform the reaction in a well-ventilated fume hood. The reaction is typically carried out for a short duration (e.g., 3-5 minutes, repeated multiple times if necessary).
-
Monitoring: The cleavage of the Dmab group can be monitored spectrophotometrically by detecting the release of the indazole byproduct, which has a UV absorbance maximum around 290 nm.
-
Washing: Once the cleavage is complete, thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.
-
Further On-Resin Chemistry: The deprotected aspartic acid side chain is now available for subsequent on-resin modifications, such as cyclization or glycosylation.
Final Cleavage from the Resin and Global Deprotection
This final step cleaves the synthesized peptide from the solid support and removes all remaining acid-labile side-chain protecting groups.
Protocol:
-
Resin Preparation: After completion of the synthesis and any on-resin modifications, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. Another common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.
-
Reaction Time: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Workflow for selective on-resin cleavage of the ODmab group.
Logical Relationships
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
Potential Side Reactions
A notable side reaction associated with aspartic acid residues in peptide synthesis is the formation of aspartimide. This occurs through the cyclization of the peptide backbone, particularly when the subsequent amino acid is glycine, serine, or asparagine. The basic conditions of Fmoc deprotection can promote this side reaction. While the ODmab group is designed to be stable under these conditions, careful monitoring and optimization of synthesis parameters are recommended to minimize this and other potential side reactions.
Conclusion
This compound is an invaluable tool for the synthesis of complex peptides, particularly those requiring on-resin side-chain modification. Its unique quasi-orthogonal protection scheme allows for a high degree of synthetic flexibility. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this versatile building block in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Fmoc-Asp(ODmab)-OH Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fmoc-Asp(ODmab)-OH protecting group strategy in solid-phase peptide synthesis (SPPS). It details the chemical properties, applications, and experimental protocols associated with this quasi-orthogonal protecting group, with a particular focus on its role in the synthesis of complex peptides, such as cyclic and side-chain modified peptides.
Introduction to the ODmab Protecting Group
Nα-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, or this compound, is a specialized derivative of aspartic acid utilized in Fmoc-based solid-phase peptide synthesis. The key feature of this building block is the 4,4-dimethyl-2,6-dioxocyclohexylidene (ivDde) protected p-aminobenzyl (Dmab) ester protecting group on the β-carboxyl group. This group is stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group, yet it can be selectively cleaved under mild hydrazinolytic conditions. This "quasi-orthogonality" allows for the selective deprotection of the aspartic acid side chain while the peptide remains attached to the solid support and other acid-labile side-chain protecting groups remain intact.
This unique characteristic makes this compound an invaluable tool for the synthesis of peptides requiring side-chain modification, such as lactam bridge formation for cyclization, or the attachment of labels and other moieties.
The Protecting Group Strategy: Orthogonality and a Critical Side Reaction
The utility of this compound lies in its compatibility with the standard Fmoc/tBu strategy. The ODmab group is resistant to the piperidine used for Fmoc deprotection and the strong acid (typically trifluoroacetic acid, TFA) used for final cleavage from the resin and removal of other side-chain protecting groups like tBu, Boc, and Trt.
The cleavage of the ODmab group is achieved with a dilute solution of hydrazine (typically 2%) in a solvent like N,N-dimethylformamide (DMF). The reaction proceeds in two steps: first, the hydrazinolysis of the ivDde group, followed by a 1,6-elimination of the resulting p-aminobenzyl ester to release the free carboxylic acid. The progress of this deprotection can be monitored spectrophotometrically by detecting the release of a UV-active indazole byproduct.[1]
A significant challenge associated with the use of this compound is its susceptibility to aspartimide formation.[2][3] This base-catalyzed intramolecular cyclization is a common side reaction for aspartic acid residues in Fmoc-SPPS, particularly at Asp-Gly, Asp-Asn, and Asp-Ser sequences. The resulting succinimide intermediate can lead to the formation of α- and β-peptide isomers and racemization, complicating purification and reducing the yield of the desired peptide.[1][4] While the ODmab group itself does not inherently prevent this side reaction, strategies such as the use of sterically bulky neighboring residues or backbone protection can be employed to minimize its occurrence.
Quantitative Data Presentation
Comparison of Aspartimide Formation for Different Aspartic Acid Protecting Groups
The choice of side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes a quantitative comparison of aspartimide-related byproduct formation for different protecting groups in the synthesis of the model peptide VKDGYI.
| Protecting Group | Aspartimide-Related Byproducts (%) | D-Asp Content (%) | Reference |
| OtBu | 25.4 | 12.7 | |
| OMpe | 3.6 | 1.8 | |
| OBno | <0.1 | 0.2 | |
| ODmab | Prone to aspartimide formation | Not specified |
Note: Data for ODmab is qualitative, indicating a known propensity for this side reaction. Quantitative data is highly sequence-dependent.
Cleavage Conditions and Efficiency
The ODmab group is reliably cleaved under mild hydrazinolytic conditions.
| Parameter | Condition | Cleavage Efficiency | Reference |
| Reagent | 2% Hydrazine monohydrate in DMF | Quantitative | |
| Time | 3-10 minutes (repeated treatments) | High | |
| Monitoring | UV spectrophotometry at 290 nm (indazole byproduct) | Real-time |
Experimental Protocols
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps for elongating the peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HATU, HBTU; 0.95 equivalents to the amino acid) and a base (e.g., DIPEA, NMM; 2 equivalents to the amino acid) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: Return to step 2 for the next coupling cycle.
On-Resin Cleavage of the ODmab Protecting Group
This protocol is for the selective deprotection of the Asp(ODmab) side chain.
-
Resin Preparation: After completion of the linear peptide synthesis, wash the peptidyl-resin thoroughly with DMF.
-
Hydrazine Treatment:
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (v/v) for 3 minutes with gentle agitation.
-
Drain the solution.
-
Repeat the hydrazine treatment 2-4 more times.
-
-
Monitoring (Optional): Collect the filtrate from each hydrazine treatment and measure the absorbance at 290 nm to monitor the release of the indazole byproduct, indicating the progress of the deprotection.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
Salt Conversion (for cyclization): If the subsequent step is an on-resin cyclization, it may be necessary to wash the resin with a solution of 5% DIPEA in DMF to convert the resulting carboxylate salt.
Head-to-Tail On-Resin Peptide Cyclization
This protocol describes the synthesis of a cyclic peptide using this compound.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., a resin that allows for C-terminal deprotection if not using the Asp side chain as the anchor) using the general SPPS protocol (Section 4.1). Incorporate this compound at the desired position.
-
N-Terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using the standard deprotection protocol (Section 4.1, step 2).
-
Side-Chain Deprotection: Selectively cleave the ODmab group from the aspartic acid residue as described in Section 4.2.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HATU, PyBOP; 3-4 equivalents) and a base (e.g., DIPEA, NMM; 6-8 equivalents) in DMF.
-
Allow the cyclization reaction to proceed for 12-24 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Chemical structure of this compound.
References
Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the principles, strategies, and applications of orthogonal protecting groups in modern peptide synthesis, providing the foundational knowledge for the construction of complex peptide-based molecules.
The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences.[1] At the heart of modern peptide chemistry lies the principle of orthogonal protection, a sophisticated strategy that employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[2][3] This allows for the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity. This technical guide provides a comprehensive overview of orthogonal protection in peptide synthesis, detailing the core concepts, common protection schemes, experimental protocols, and applications in the development of advanced peptide therapeutics.
Core Principles of Orthogonal Protection
In peptide synthesis, reactive functional groups, including the α-amino group of the N-terminus, the α-carboxyl group of the C-terminus, and the side chains of certain amino acids, must be temporarily masked to prevent undesired reactions.[1][4] An ideal protecting group should be easy to introduce, stable throughout the various steps of synthesis, and readily removable without damaging the peptide backbone or other protecting groups.
The concept of orthogonality dictates that different protecting groups within the same molecule can be removed in any order without affecting one another. This is achieved by utilizing protecting groups that are labile to different classes of reagents or reaction conditions. For instance, one group might be removed by acid, another by base, and a third by a specific catalyst. This high degree of control is crucial for the synthesis of complex peptides, such as those that are cyclic, branched, or conjugated to other molecules.
Major Orthogonal Protection Strategies in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis, where the growing peptide chain is anchored to an insoluble resin support. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away. The two predominant orthogonal protection strategies in SPPS are the Fmoc/tBu and Boc/Bzl schemes.
The Fmoc/tBu Strategy
The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS due to its mild reaction conditions. This is a truly orthogonal system.
-
Nα-Protection: The α-amino group of the incoming amino acid is protected with the base-labile Fmoc group. This group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
Side-Chain Protection: The reactive side chains of amino acids are protected by acid-labile groups, primarily derived from tert-butyl alcohol (e.g., tBu, Boc, Trt). These groups are stable during the iterative cycles of Fmoc deprotection and coupling but are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).
The general workflow for a single cycle of Fmoc/tBu SPPS is depicted below.
The Boc/Bzl Strategy
The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy is a more traditional approach that relies on differential acid lability. This is considered a quasi-orthogonal system because both the temporary and permanent protecting groups are removed by acid, but under different strengths.
-
Nα-Protection: The α-amino group is protected with the acid-labile Boc group, which is removed using a moderately strong acid, typically TFA.
-
Side-Chain Protection: The side chains are protected with benzyl-based groups, which are more stable and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.
The repetitive use of TFA in each cycle for Boc deprotection can be harsher on the peptide-resin linkage compared to the mild base used in the Fmoc/tBu strategy.
Orthogonal Protecting Groups for Amino Acid Side Chains
The selection of appropriate side-chain protecting groups is critical for the success of peptide synthesis. These groups must be stable to the conditions used for Nα-deprotection but removable during the final cleavage step. The following table summarizes common side-chain protecting groups used in both Fmoc/tBu and Boc/Bzl strategies.
| Amino Acid | Functional Group | Fmoc/tBu Protecting Group | Boc/Bzl Protecting Group | Deprotection Condition |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl), NO2 (Nitro) | Strong Acid (TFA, HF) |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | OBzl (benzyl ester), OcHex (cyclohexyl ester) | Strong Acid (TFA, HF) |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) | Bzl (Benzyl), 4-MeBzl (4-methylbenzyl) | Strong Acid (TFA, HF), specific reagents for Acm |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | OBzl (benzyl ester), OcHex (cyclohexyl ester) | Strong Acid (TFA, HF) |
| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-butoxycarbonyl) | DNP (Dinitrophenyl), Tos (Tosyl) | Strong Acid (TFA, HF) |
| Lysine (Lys) | Amine | Boc (tert-butoxycarbonyl) | 2-Cl-Z (2-chlorobenzyloxycarbonyl) | Strong Acid (TFA, HF) |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl) | Bzl (Benzyl) | Strong Acid (TFA, HF) |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | Bzl (Benzyl) | Strong Acid (TFA, HF) |
| Tryptophan (Trp) | Indole | Boc (tert-butoxycarbonyl) | For (Formyl) | Strong Acid (TFA, HF) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl) | 2-Br-Z (2-bromobenzyloxycarbonyl), Bzl (Benzyl) | Strong Acid (TFA, HF) |
Data compiled from multiple sources.
Experimental Protocols
Detailed and optimized protocols are essential for high-yield and high-purity peptide synthesis.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (0.1 mmol scale)
-
Resin Swelling:
-
Place the appropriate amount of resin (e.g., 100 mg of Rink Amide resin with a loading of 1.0 mmol/g) into a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF, ~10-15 mL per gram of resin) and gently agitate for 30-60 minutes at room temperature.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a deprotection solution of 20% piperidine in DMF (~10 mL per gram of resin) to the swollen resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (HBTU/HOBt Activation):
-
In a separate vial, dissolve the Fmoc-protected amino acid (1.5 equivalents), HOBt (1.5 equivalents), and HBTU (1.5 equivalents) in dry DMF.
-
Add Diisopropylethylamine (DIEA) (2 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times).
-
-
Repeat:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
Protocol 2: Manual Boc Solid-Phase Peptide Synthesis (0.1 mmol scale)
-
Resin Swelling:
-
Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in a fritted reaction vessel.
-
Add Dichloromethane (DCM, ~5 mL) and agitate for 30 minutes.
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (~5 mL) to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (~5 mL) to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (3 x 5 mL).
-
-
Amino Acid Coupling (DCC/HOBt Activation):
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add Dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM.
-
Allow activation to proceed for 10-15 minutes at 0°C.
-
Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add it to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).
-
Protocol 3: Cleavage and Final Deprotection (Fmoc/tBu Strategy)
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. The composition depends on the amino acid sequence. A common general-purpose cocktail is "Reagent K".
-
Add the cleavage cocktail to the dry peptide-resin (~10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
The following diagram illustrates the decision-making process for selecting an appropriate cleavage cocktail based on the presence of sensitive amino acid residues.
| Reagent Cocktail | Composition (v/v unless specified) | Application Notes |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | General purpose, suitable for peptides with Cys, Met, Trp, and Tyr. |
| Reagent R | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%) | Recommended for peptides with Arg(Pbf) and Trp-containing peptides on PAL or BAL resins. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5% w/w) | Specifically designed to prevent methionine oxidation. |
| TFA/TIS/Water | TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%) | A common standard cocktail for peptides without sensitive residues. |
Advanced Applications of Orthogonal Protection
The power of orthogonal protection extends beyond the synthesis of linear peptides. It is a key enabling technology for the creation of more complex and therapeutically relevant peptide architectures.
Synthesis of Cyclic Peptides
Cyclic peptides often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. Their synthesis relies on the use of a third dimension of orthogonal protection. A common strategy involves protecting the side chains of two amino acids (e.g., Asp/Glu and Lys/Orn) with protecting groups that can be selectively removed while the peptide is still attached to the resin and the Nα-Fmoc group is intact. After selective deprotection, the side chains can be cyclized, followed by the standard cleavage and deprotection of the remaining groups.
Synthesis of Branched Peptides
Branched peptides, such as multiple antigenic peptides (MAPs), are used to present multiple copies of a peptide epitope to elicit a stronger immune response. Their synthesis often employs Fmoc-Lys(Fmoc)-OH, where both the α- and ε-amino groups are protected by Fmoc. After coupling this building block, both Fmoc groups are removed, allowing for the simultaneous elongation of two peptide chains from the lysine scaffold.
Conclusion
Orthogonal protection is a cornerstone of modern peptide synthesis, providing the precision and flexibility required to construct a vast array of peptide-based molecules. The Fmoc/tBu strategy has become the method of choice due to its mild conditions and true orthogonality. A thorough understanding of the different protecting groups, their cleavage conditions, and the strategic selection of orthogonal schemes is paramount for researchers, scientists, and drug development professionals. As the demand for more complex and potent peptide therapeutics continues to grow, the principles of orthogonal protection will remain a critical tool in advancing the field of peptide chemistry.
References
Principle of Dmab Group Cleavage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) group is a crucial tool in modern peptide and glycopeptide synthesis. Its utility lies in its unique, two-stage cleavage mechanism that offers orthogonality to the widely used Fmoc/tBu and Boc/Bzl protecting group strategies. This guide provides a comprehensive overview of the Dmab group's cleavage principle, detailed experimental protocols, and relevant quantitative data to facilitate its effective application in research and development.
Core Principle: A Two-Stage "Safety-Catch" Deprotection
The cleavage of the Dmab ester is not a direct process but rather a "safety-catch" mechanism, proceeding in two distinct steps. This design ensures the stability of the protecting group throughout peptide synthesis until its specific removal is triggered.[1]
Step 1: Hydrazinolytic Cleavage of the ivDde Moiety
The process is initiated by the treatment of the Dmab-protected molecule with a solution of hydrazine in a suitable solvent, typically dimethylformamide (DMF). The hydrazine selectively attacks the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group, which masks the amino function of the p-aminobenzyl ester.[2][3] This reaction leads to the release of the ivDde group as a chromophoric indazole derivative, which can be conveniently monitored spectrophotometrically at 290 nm to follow the reaction's progress.
Step 2: 1,6-Elimination of the p-Aminobenzyl Ester
Once the ivDde group is removed, the unmasked p-aminobenzyl ester becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This intramolecular rearrangement results in the release of the free carboxylic acid and the formation of a stable byproduct. The rate of this elimination can be sequence-dependent and occasionally sluggish.
Below is a diagram illustrating the two-stage cleavage mechanism of the Dmab protecting group.
Caption: The two-stage cleavage mechanism of the Dmab protecting group.
Orthogonality and Compatibility
A key advantage of the Dmab group is its orthogonality to other common protecting groups used in solid-phase peptide synthesis (SPPS). Dmab esters are stable under the conditions used for the removal of:
-
Fmoc group: 20% piperidine in DMF.
-
tBu-based groups (e.g., tBu, Boc): Trifluoroacetic acid (TFA).
This orthogonality allows for the selective deprotection of the Dmab group while other protecting groups on the peptide remain intact, enabling site-specific modifications such as side-chain cyclization or glycosylation.
Quantitative Data on Cleavage Conditions
The efficiency of Dmab cleavage can be influenced by the specific reagents, reaction times, and in some cases, the peptide sequence. The following table summarizes various reported conditions for Dmab group removal.
| Reagent/Condition | Concentration | Solvent | Reaction Time | Notes |
| Hydrazine monohydrate | 2% (v/v) | DMF | 5 x 3 minutes | Repeated treatments are common to ensure complete removal of the ivDde group. |
| Hydrazine | 2-5% (v/v) | DMF | Minutes | Generally rapid cleavage is observed. |
| Hydrazine with DIPEA | 20% DIPEA | 9:1 (v/v) DMF/H₂O | 12 hours | Used in cases of sluggish 1,6-elimination. |
| Sodium Hydroxide (NaOH) | 5 mM | H₂O/Methanol (1:1 v/v) | 3 hours | An alternative for accelerating the second elimination step. |
Experimental Protocols
Below are detailed methodologies for the key steps in Dmab group cleavage on a solid support.
Protocol 1: Standard Dmab Cleavage with Hydrazine
This protocol is suitable for most standard applications of Dmab deprotection.
Materials:
-
Dmab-protected peptide-resin
-
Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Dichloromethane (DCM)
Procedure:
-
Swell the Dmab-protected peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine solution for 3 minutes with gentle agitation.
-
Drain the solution from the resin.
-
Repeat the hydrazine treatment (steps 3 and 4) four more times.
-
Monitor the removal of the ivDde group by measuring the UV absorbance of the collected filtrates at 290 nm until no further indazole adduct is detected.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (5 times) to remove any residual reagents and byproducts.
-
The resin is now ready for the next step in the synthesis, or if the 1,6-elimination is sluggish, proceed to Protocol 2.
Protocol 2: Facilitated 1,6-Elimination for Sluggish Cleavage
This protocol is employed when the spontaneous 1,6-elimination of the p-aminobenzyl ester is slow.
Materials:
-
Resin from Protocol 1 (after hydrazine treatment)
-
Sodium hydroxide (NaOH)
-
Water (H₂O), HPLC grade
-
Methanol (MeOH), HPLC grade
-
DMF
-
DCM
Procedure:
-
Following the final DMF wash in Protocol 1, treat the resin with a 5 mM solution of NaOH in a 1:1 (v/v) mixture of H₂O and methanol for 3 hours.
-
Drain the solution.
-
Wash the resin thoroughly with methanol (5 times), DMF (5 times), and DCM (5 times).
-
The peptide with the deprotected carboxyl group is now ready for subsequent reactions.
The following diagram illustrates a typical experimental workflow for Dmab cleavage and subsequent on-resin modification.
Caption: General experimental workflow for Dmab group cleavage on solid support.
Potential Side Reactions and Considerations
While the Dmab group is a powerful tool, researchers should be aware of potential side reactions that can occur, particularly when using Dmab-protected aspartic or glutamic acid residues.
-
Aspartimide Formation: The deprotected aspartyl side chain can be susceptible to cyclization to form an aspartimide derivative. This side reaction is a known issue in peptide synthesis and can be sequence-dependent.
-
Pyroglutamate Formation: When a Dmab-protected glutamic acid is at the N-terminus of a peptide, the formation of a pyroglutamyl peptide can be observed.
-
Incomplete Cleavage: As mentioned, the 1,6-elimination step can be slow. It is crucial to ensure complete deprotection before proceeding to the next synthetic step to avoid truncated or modified final products.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Fmoc-Asp(ODmab)-OH: An In-Depth Technical Guide for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(ODmab)-OH is a pseudorthogonally protected aspartic acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). The utility of this reagent lies in the selective cleavability of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester under mild hydrazinolytic conditions. This unique feature allows for on-resin modifications of the aspartic acid side chain, such as lactam bridge formation for peptide cyclization, while other acid-labile protecting groups remain intact. This guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and a critical discussion of its application, with a particular focus on the prevalent challenge of aspartimide formation.
Core Compound Specifications
| Property | Value |
| Chemical Name | N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester |
| Synonyms | This compound |
| CAS Number | 269066-08-2[1][2] |
| Molecular Formula | C₃₉H₄₂N₂O₈[1][2] |
| Molecular Weight | 666.76 g/mol |
| Appearance | White to light yellow or beige powder |
| Purity (TLC) | ≥98% |
| Purity (HPLC) | ≥96.0% |
| Storage Temperature | 15-25°C |
Data Presentation: Aspartimide Formation
A significant side reaction associated with the use of this compound is the base-catalyzed formation of aspartimide, which can lead to the generation of undesired α- and β-aspartyl peptides and racemization. The choice of the side-chain protecting group for aspartic acid is therefore critical. The following table presents a quantitative comparison of aspartimide formation with different protecting groups.
| Protecting Group | Model Peptide | Aspartimide Formation (%) | Reference |
| ODmab | Galanin fragment analogue (Asp-Ala motif) | 72 | |
| OtBu | Galanin fragment analogue (Asp-Ala motif) | 0 | |
| OtBu | Scorpion Toxin II (VKDGYI) | 44.3 | |
| OMpe | Scorpion Toxin II (VKDGYI) | 14.9 | |
| OBno | Scorpion Toxin II (VKDGYI) | 0.8 |
Mandatory Visualization
Experimental Workflow: On-Resin Side-Chain Cyclization
The following diagram illustrates a typical workflow for the synthesis of a side-chain cyclized peptide using this compound and a lysine residue protected with a similarly labile group (e.g., ivDde).
Caption: Workflow for the synthesis of a side-chain cyclized peptide using this compound.
Signaling Pathway: Example of a Target for Modified Peptides
Cyclic peptides, often synthesized using reagents like this compound, are of great interest in drug development for their potential to modulate protein-protein interactions and signaling pathways. Below is a simplified diagram of the BDNF/TrkB signaling pathway, a common target in neuroscience research.
Caption: Simplified diagram of the BDNF/TrkB signaling pathway, a potential target for cyclic peptides.
Experimental Protocols
Protocol 1: On-Resin Cleavage of the ODmab Protecting Group
This protocol details the selective removal of the Dmab group from the aspartic acid side chain on the solid support.
Materials:
-
Peptidyl-resin containing an Asp(ODmab) residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
2% (v/v) Hydrazine in DMF solution
Procedure:
-
Swell the peptidyl-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin suspension at room temperature. The deprotection can be monitored by taking small aliquots of the solution and measuring the absorbance of the indazole byproduct at 290 nm.
-
The reaction is typically complete within 2 x 10-minute treatments.
-
Drain the hydrazine solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.
-
The resin is now ready for the subsequent on-resin modification (e.g., cyclization) or final cleavage.
Note: As hydrazine can also remove the Fmoc group, this procedure should be performed after the completion of the linear peptide sequence assembly.
Protocol 2: Synthesis of a Side-Chain to Side-Chain Cyclized Peptide
This protocol provides a general method for the synthesis of a lactam-bridged cyclic peptide using this compound and Fmoc-Lys(ivDde)-OH.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids, including this compound and Fmoc-Lys(ivDde)-OH
-
Standard SPPS reagents (coupling agents like HATU, HBTU; bases like DIPEA, NMM; piperidine in DMF)
-
2% (v/v) Hydrazine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Linear Peptide Synthesis: Assemble the linear peptide on the resin using standard Fmoc-SPPS protocols. Incorporate this compound and Fmoc-Lys(ivDde)-OH at the desired positions.
-
Selective Side-Chain Deprotection: Following completion of the linear sequence, treat the peptidyl-resin with 2% hydrazine in DMF as described in Protocol 1 to simultaneously remove the ODmab and ivDde protecting groups.
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DMF.
-
Prepare a solution of a coupling agent (e.g., 3-5 equivalents of HATU) and a base (e.g., 6-10 equivalents of DIPEA) in DMF.
-
Add the coupling solution to the resin and agitate at room temperature for 4-24 hours. The progress of the cyclization can be monitored by taking a few resin beads and performing a Kaiser test (a negative test indicates complete cyclization).
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
This compound is an indispensable tool for the synthesis of complex peptides, particularly those requiring on-resin side-chain modification or cyclization. Its key advantage is the orthogonal nature of the ODmab protecting group, which can be selectively removed under mild hydrazinolytic conditions. However, researchers must be cognizant of the increased propensity for aspartimide formation when using this reagent, especially in sensitive sequences. Careful selection of the peptide sequence and optimization of synthesis conditions are paramount to minimize this side reaction. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary knowledge to successfully employ this compound in their peptide synthesis endeavors.
References
A Technical Guide to Fmoc-Asp(ODmab)-OH: Synthesis, Applications, and Supplier Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-Asp(ODmab)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, provides a survey of major suppliers, and presents detailed experimental protocols for its application in the synthesis of complex peptides, including those with lactam bridges. Furthermore, it addresses a critical side reaction—aspartimide formation—and outlines strategies for its mitigation.
Core Compound Specifications
This compound, systematically named N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a specialized amino acid derivative designed for Fmoc-based peptide synthesis. The key feature of this reagent is the ODmab (or Dmab) protecting group on the β-carboxyl function of the aspartic acid residue. This group is labile to mild hydrazine treatment, providing an orthogonal protection strategy relative to the acid-labile (e.g., t-butyl) and base-labile (Fmoc) protecting groups commonly employed in SPPS. This orthogonality is instrumental for the on-resin synthesis of cyclic and other complex peptide structures.
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 269066-08-2 |
| Molecular Formula | C₃₉H₄₂N₂O₈ |
| Molecular Weight | 666.76 g/mol |
| Appearance | White to off-white or beige powder |
| Purity | Typically ≥98% (TLC), ≥95-98% (HPLC) |
| Storage Temperature | -20°C to 15-25°C (refer to supplier for specific recommendations) |
Major Suppliers of this compound
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the prominent suppliers and their offerings. Pricing is subject to change and should be verified with the respective supplier.
| Supplier | Product Name/Number | Purity | Available Quantities |
| Sigma-Aldrich (Novabiochem®) | 852078 | ≥98% (TLC) | 1 g, 5 g, 25 g |
| MyBioSource | MBS3848165 | Research Grade | 100 mg, 500 mg, 1 g |
| Fisher Scientific (MilliporeSigma) | 50-230-1868 | ≥95% (HPLC) | 1 g |
| MedChemExpress | HY-W007108 | 98.0% | 100 mg |
| GlpBio | GA21536 | Research Grade | 100 mg, 250 mg, 1 g, 5 g |
| AAPPTEC | AFD145 | Not specified | Not specified |
| Bachem | Not specified | Not specified | Not specified |
| BenchChem | Not specified | Not specified | Not specified |
Experimental Protocols: Application in Peptide Synthesis
This compound is a versatile reagent primarily used in Fmoc-based SPPS. Its unique deprotection chemistry allows for the selective unmasking of the aspartic acid side chain, enabling subsequent chemical modifications on the solid support.
General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
The iterative cycle of Fmoc SPPS is the foundation for utilizing this compound. The general workflow is depicted below.
A Comprehensive Technical Guide to the Safety of Fmoc-Asp(ODmab)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information for N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Asp(ODmab)-OH), a key reagent in peptide synthesis. Adherence to these safety protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of research outcomes.
Chemical and Physical Properties
This compound is a derivative of aspartic acid used in solid-phase peptide synthesis.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 269066-08-2[2][3][4][5] |
| Molecular Formula | C₃₉H₄₂N₂O₈ |
| Molecular Weight | 666.7 g/mol or 666.76 g/mol or 666.77 g/mol |
| Appearance | White to off-white or beige powder |
| Functional Group | Carboxylic acid |
| Solubility | Soluble in DMSO (200 mg/mL) |
| Boiling Point (Predicted) | 841.0 ± 65.0 °C |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ |
| pKa (Predicted) | 3.51 ± 0.23 |
Hazard Identification and First Aid
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture. However, as with any chemical, appropriate caution should be exercised.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
In case of accidental exposure, it is crucial to follow these first aid measures promptly. Repeated or prolonged exposure is not known to aggravate any medical condition.
Handling, Storage, and Personal Protective Equipment
Proper handling and storage are essential for maintaining the stability and safety of this compound.
Storage Recommendations
The recommended storage temperature for this compound varies depending on its form and the supplier. It is crucial to consult the manufacturer's specific recommendations.
| Form | Recommended Storage Temperature | Shelf Life |
| Solid Powder | 2-8°C, 15-25°C, or -20°C | Up to 3 years at -20°C, 2 years at 4°C |
| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C |
Handling Procedures
When handling this compound, the following workflow should be followed to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact with the chemical.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Asp(ODmab)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Asp(ODmab)-OH is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS), particularly in the development of complex cyclic and modified peptides.[1] The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester protecting group for the β-carboxyl group of aspartic acid offers a key strategic advantage: its selective removal under mild hydrazinolytic conditions. This orthogonality is paramount, as the ODmab group is stable to the acidic conditions used for final cleavage from most resins and the basic conditions used for Fmoc-deprotection, allowing for specific on-resin modifications.[1][2]
This document provides detailed protocols and technical information for the effective application of Fmoc-Asp(ODmab)-OH in the synthesis of peptides, with a focus on the formation of cyclic peptides via lactam bridges.
Key Properties and Advantages
| Property | Description | Reference |
| Chemical Formula | C₃₉H₄₂N₂O₈ | [2] |
| Molecular Weight | 666.76 g/mol | |
| Appearance | White to light yellow or beige powder | |
| Purity | ≥98% (TLC) | |
| Storage | 15-25°C | |
| Key Advantage | Orthogonal to acid-labile (e.g., tBu) and base-labile (Fmoc) protecting groups. | |
| Primary Application | Synthesis of cyclic peptides (head-to-tail and side-chain to side-chain), and modified peptides. |
Experimental Protocols
Standard Coupling of this compound in Linear Peptide Synthesis
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-compatible solid support (e.g., Rink Amide resin)
-
This compound
-
Other required Fmoc-amino acids
-
Coupling reagents (e.g., HATU, HBTU, DIC)
-
Base (e.g., DIPEA, NMM)
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.
-
Coupling: Add the activated this compound solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a lactam bridge between an aspartic acid residue (introduced as this compound) and a lysine residue (introduced with a complementary orthogonal protecting group, such as Fmoc-Lys(ivDde)-OH). The ivDde group is also labile to hydrazine.
Materials:
-
Peptidyl-resin containing Asp(ODmab) and Lys(ivDde)
-
2% (v/v) Hydrazine monohydrate in DMF
-
Cyclization coupling reagents (e.g., DIC/HOAt or HATU/DIPEA)
-
DMF, DCM, MeOH
Procedure:
-
Linear Peptide Synthesis: Assemble the linear peptide sequence on the solid support as described in Protocol 1, incorporating this compound and Fmoc-Lys(ivDde)-OH at the desired positions.
-
N-Terminal Protection: After the final amino acid coupling, ensure the N-terminal Fmoc group is removed and then re-protected with a Boc group (using Boc₂O) if head-to-tail cyclization is not desired.
-
Selective Side-Chain Deprotection:
-
Wash the resin thoroughly with DMF.
-
Treat the resin with 2% (v/v) hydrazine monohydrate in DMF for 3-10 minutes at room temperature. This step is typically repeated 2-5 times to ensure complete deprotection of both ODmab and ivDde groups.
-
Monitor the deprotection by measuring the absorbance of the filtrate at 290 nm for the release of the indazole by-product.
-
Wash the resin extensively with DMF to remove all traces of hydrazine.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of the coupling agent (e.g., DIC and HOAt, or HATU) and a base (e.g., DIPEA) in DMF. Use a 3- to 5-fold excess of reagents relative to the resin substitution.
-
Allow the cyclization reaction to proceed for 12-24 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative ninhydrin test.
-
-
Final Cleavage and Purification:
-
Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
-
Cleave the cyclic peptide from the resin and remove any remaining acid-labile side-chain protecting groups using a cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5, v/v/v), for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical RP-HPLC.
-
Quantitative Data Summary
The efficiency of coupling and cyclization can be sequence-dependent. The following table provides representative data compiled from literature sources for the synthesis of cyclic peptides using this compound.
| Parameter | Typical Value/Range | Notes |
| Amino Acid Excess (Coupling) | 3-5 equivalents | Relative to resin loading capacity. |
| Coupling Time | 1-2 hours | Can be longer for sterically hindered amino acids. |
| ODmab Deprotection Time | 3-10 minutes (repeated 2-5 times) | Monitored by UV absorbance at 290 nm. |
| Cyclization Reagent Excess | 3-5 equivalents | DIC/HOAt or HATU/DIPEA are common choices. |
| Cyclization Time | 12-24 hours | Reaction completion can be monitored by the Kaiser test. |
| Final Cleavage Time | 2-3 hours | Using a TFA-based cocktail. |
| Overall Yield | Highly sequence-dependent | Not consistently reported across different sources. |
| Purity (after HPLC) | >95% | Typically achievable with standard purification protocols. |
Note: The data in this table are illustrative examples. Specific optimization may be required for different peptide sequences.
Mandatory Visualizations
Orthogonal Protecting Group Strategy
Caption: Orthogonal protecting group strategy in cyclic peptide synthesis.
Workflow for Side-Chain to Side-Chain Cyclization
Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.
Potential Side Reactions and Considerations
-
Aspartimide Formation: A significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of an aspartimide intermediate, especially when the subsequent amino acid is Glycine, Serine, or Asparagine. While the ODmab group itself does not prevent this, careful selection of coupling conditions and reagents can minimize this side reaction. The use of coupling additives like HOBt in the piperidine solution for Fmoc deprotection can help reduce aspartimide formation.
-
Pyroglutamate Formation: If an N-terminal glutamic acid residue protected with ODmab is left with a free α-amino group for an extended period, it can cyclize to form a pyroglutamate species.
-
Sluggish Cleavage: In some sequence-dependent cases, the cleavage of the p-aminobenzyl ester component of the ODmab group after hydrazine treatment can be slow. Washing the resin with a mild base solution, such as 5% DIPEA in DMF/water, can facilitate the complete liberation of the carboxylic acid.
Conclusion
This compound is an indispensable tool for the synthesis of complex cyclic peptides. Its unique orthogonality allows for selective on-resin manipulations that are critical for constructing constrained peptide architectures. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can effectively leverage this versatile building block in their drug discovery and development endeavors.
References
Application Notes and Protocols for Fmoc-Asp(ODmab)-OH Deprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fmoc-Asp(ODmab)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of aspartic acid residues. The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (Dmab) ester serves as a side-chain protecting group that is orthogonal to the acid-labile (e.g., tBu, Trt) and base-labile (Fmoc) protecting groups commonly used in Fmoc-based SPPS.[1] This orthogonality allows for selective deprotection of the Asp side chain on the solid support, enabling the synthesis of cyclic peptides, branched peptides, and peptides with side-chain modifications.[1][2]
The deprotection of the ODmab group is typically achieved using a dilute solution of hydrazine in a suitable solvent. The reaction proceeds via a two-step mechanism, and its progress can be conveniently monitored spectrophotometrically. However, careful consideration of the reaction conditions is crucial to minimize potential side reactions, such as aspartimide formation and pyroglutamate formation.
Deprotection Mechanism:
The removal of the ODmab group is a two-stage process:
-
Hydrazinolysis of the ivDde group: Hydrazine first cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group from the p-aminobenzyl ester. This step releases a chromophoric indazole derivative, which can be monitored by UV absorbance at approximately 290 nm.
-
1,6-Elimination: The resulting unstable p-aminobenzyl ester undergoes a spontaneous 1,6-elimination to release the free carboxylic acid of the aspartyl residue.
Caption: Deprotection mechanism of the ODmab group.
Quantitative Data Summary
The following table summarizes the typical conditions and important considerations for the deprotection of this compound.
| Parameter | Condition | Remarks | References |
| Deprotection Reagent | 2% Hydrazine monohydrate in DMF | Higher concentrations (up to 10%) have been used for difficult removals. | |
| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for Fmoc SPPS. | |
| Reaction Time (Batch) | 3 minutes, repeated 3-5 times | The number of repetitions can be guided by spectrophotometric monitoring. | |
| Reaction Time (Flow) | Continuous flow until UV absorbance returns to baseline | Typically at a flow rate of 3 mL/min. | |
| Temperature | Room Temperature | ||
| Monitoring | UV spectrophotometry at 290 nm | Monitors the release of the indazole by-product. | |
| N-terminal Protection | Boc group recommended | As hydrazine can also remove the Fmoc group, the peptide backbone synthesis should be complete, and the N-terminus protected with a Boc group before ODmab deprotection. |
Experimental Protocols
Two common protocols for the deprotection of the ODmab group on a solid-supported peptide are provided below: a batch-wise method and a continuous flow method.
Protocol 1: Batch-wise Deprotection
This method is suitable for manual synthesis or automated synthesizers that perform batch-wise additions.
Materials:
-
Peptidyl-resin with this compound incorporated and N-terminal Boc protection.
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.
-
N,N-Dimethylformamide (DMF) for washing.
-
Reaction vessel (e.g., solid-phase synthesis column or flask).
-
Shaker or agitator.
Procedure:
-
Place the peptidyl-resin in the reaction vessel.
-
Add the 2% hydrazine in DMF solution (approximately 25 mL per gram of resin) to the resin.
-
Stopper the vessel and shake gently at room temperature for 3 minutes.
-
Filter the deprotection solution from the resin.
-
Repeat the hydrazine treatment (steps 2-4) two to four more times.
-
Monitoring (Optional but Recommended): After each hydrazine treatment, the filtrate can be collected, and the absorbance at 290 nm can be measured to monitor the release of the indazole by-product. The reaction is complete when the absorbance of the filtrate returns to the baseline value of the deprotection solution.
-
Once the deprotection is complete, wash the resin thoroughly with DMF (5-6 times) to remove any residual hydrazine and by-products.
-
The resin is now ready for the next step, such as on-resin cyclization or cleavage from the support.
Caption: Batch-wise deprotection workflow.
Protocol 2: Continuous Flow Deprotection
This method is suitable for automated peptide synthesizers equipped with a continuous flow system.
Materials:
-
Peptidyl-resin with this compound incorporated and N-terminal Boc protection, packed in a column.
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.
-
N,N-Dimethylformamide (DMF) for washing.
-
Continuous flow peptide synthesizer with an in-line UV detector.
Procedure:
-
Pack the peptidyl-resin in a suitable reaction column.
-
Flow the 2% hydrazine in DMF solution through the column at a constant flow rate (e.g., 3 mL/min).
-
Monitor the absorbance of the column eluant continuously at 290 nm using an in-line UV detector.
-
Continue the flow of the deprotection solution until the absorbance returns to its initial baseline value, indicating that the release of the indazole by-product is complete.
-
Once the deprotection is complete, flush the column with DMF to remove any remaining deprotection solution and by-products.
-
The resin is now ready for the subsequent synthetic steps.
Caption: Continuous flow deprotection workflow.
Potential Side Reactions and Considerations
-
Aspartimide Formation: Peptides containing Asp(ODmab) are susceptible to base-catalyzed aspartimide formation, which can be a significant side reaction. This is particularly problematic for Asp-Gly, Asp-Asn, Asp-Ser, and Asp-His sequences. While the hydrazine deprotection conditions are generally mild, care should be taken, especially with sensitive sequences.
-
Pyroglutamate Formation: If the N-terminal residue is Glu(ODmab), there is a risk of pyroglutamate formation if the α-amino group is left unprotected. Therefore, it is crucial to ensure the N-terminus is protected (e.g., with a Boc group) before ODmab deprotection.
-
Completeness of Deprotection: In some cases, the 1,6-elimination step can be sluggish and sequence-dependent. If incomplete deprotection is suspected, additional treatments with the hydrazine solution or extended reaction times may be necessary. Washing the resin with 5% DIPEA in DMF has been suggested to facilitate the elimination step in difficult cases.
-
Orthogonality: The ODmab group is stable to the conditions used for Fmoc removal (20% piperidine in DMF) and to trifluoroacetic acid (TFA), making it fully compatible with standard Fmoc/tBu SPPS strategies.
References
Application Notes and Protocols for the Hydrazine-Mediated Cleavage of the Dmab Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex therapeutic peptides and proteins, the strategic use of orthogonal protecting groups is paramount. The 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}phenyl (Dmab) group is a critical tool for the side-chain protection of aspartic and glutamic acid residues. Its unique cleavage mechanism, employing mild treatment with hydrazine, allows for selective deprotection in the presence of other acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups. This orthogonality is particularly valuable in the synthesis of cyclic peptides, glycopeptides, and other modified peptides that are of increasing interest in drug development.[1]
The Dmab group operates on a "safety-catch" principle. The protecting group itself is stable under standard peptide synthesis conditions. Deprotection is initiated by the selective removal of an N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety with hydrazine. This is followed by a spontaneous 1,6-elimination of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid of the aspartic or glutamic acid residue.[1]
These application notes provide a comprehensive overview and detailed protocols for the efficient cleavage of the Dmab group using hydrazine.
Signaling Pathways and Experimental Workflows
The chemical pathway for the hydrazine-mediated cleavage of a Dmab-protected amino acid residue is a two-step process. First, hydrazine attacks the N-ivDde portion of the Dmab group. This is followed by a spontaneous electronic rearrangement and elimination that releases the unprotected carboxylic acid, a p-aminobenzyl derivative, and an indazole by-product.
Caption: Mechanism of Dmab deprotection by hydrazine.
A typical experimental workflow for the cleavage of the Dmab group from a peptide synthesized on a solid support involves swelling the resin, followed by repeated treatments with a hydrazine solution and thorough washing.
Caption: Workflow for batch-wise Dmab deprotection.
Data Presentation
The efficiency of Dmab group cleavage is influenced by several factors, including the concentration of hydrazine, reaction time, and the sequence of the peptide. The following table summarizes typical reaction conditions and outcomes.
| Parameter | Condition/Value | Notes | Reference |
| Cleavage Reagent | 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF) | Higher concentrations may lead to side reactions. | |
| Reaction Time (Batch-wise) | 3-5 treatments of 3 minutes each | Generally sufficient for complete removal. | |
| Cleavage Efficiency | Quantitative | The deprotection is reported to be quantitative. | |
| Monitoring | UV absorbance at 290 nm | A reliable method to track the release of the indazole by-product and confirm reaction completion. | |
| Purity | High | Generally high, but can be affected by side reactions. | |
| Compatibility | Orthogonal to Fmoc/tBu strategies | Stable to piperidine and TFA. |
Experimental Protocols
Protocol 1: Batch-wise Dmab Deprotection on Solid Support
This protocol is suitable for the routine deprotection of Dmab-protected peptides synthesized on a solid support.
Materials:
-
Peptidyl-resin with Dmab-protected residue(s)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a filter
Procedure:
-
Swell the peptidyl-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin) and agitate gently for 3 minutes at room temperature.
-
Drain the solution. The reaction progress can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole by-product.
-
Repeat steps 4 and 5 two to four more times, or until the UV absorbance of the filtrate indicates that the reaction is complete (i.e., no more indazole is being released).
-
Wash the resin thoroughly with DMF (5 x resin volume) to remove any residual hydrazine and by-products.
-
The resin is now ready for the next step in the synthesis, such as on-resin cyclization or cleavage from the support.
Protocol 2: Continuous-Flow Dmab Deprotection
This protocol is adapted for automated peptide synthesizers that support continuous-flow operations.
Materials:
-
Peptidyl-resin packed in a column
-
N,N-Dimethylformamide (DMF)
-
2% (v/v) hydrazine monohydrate in DMF
-
Automated peptide synthesizer with a UV detector
Procedure:
-
Equilibrate the column containing the peptidyl-resin with DMF.
-
Set the synthesizer to flow the 2% hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min).
-
Monitor the absorbance of the column eluant at 290 nm using an in-line UV detector.
-
Continue the flow of the hydrazine solution until the UV absorbance returns to the baseline, indicating the completion of the Dmab deprotection.
-
Wash the column extensively with DMF to remove all traces of hydrazine and by-products.
Troubleshooting and Considerations
-
Incomplete Cleavage: If the cleavage is sluggish, which can be sequence-dependent, washing the resin with 20% DIPEA in DMF/water (90:10) or 5 mM sodium hydroxide in methanol may be effective.
-
Pyroglutamate Formation: For peptides with an N-terminal Glu(ODmab) residue, the N-terminal α-amino group should be protected (e.g., with a Boc group) before Dmab removal to prevent the formation of a pyroglutamyl derivative.
-
Aspartimide Formation: Similar to other aspartic acid esters, Asp(ODmab) can be susceptible to aspartimide formation.
-
Fmoc Group Removal: Hydrazine will also remove Fmoc protecting groups. Therefore, the synthesis of the linear peptide should be completed, and the N-terminus protected with a hydrazine-stable group like Boc before Dmab cleavage.
-
Safety: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
References
Application Note: Monitoring ODmab Deprotection by UV Spectroscopy
AN-UV029
Audience: Researchers, scientists, and drug development professionals involved in the characterization and manufacturing of antibody-drug conjugates (ADCs).
Abstract: This document provides a comprehensive guide to monitoring the deprotection of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester (ODmab) protecting group from antibody conjugates using UV spectroscopy. The ODmab group, used for the temporary protection of carboxylic acid functionalities, can be selectively removed using hydrazine. This process releases a chromophoric indazole by-product, which can be monitored in real-time by measuring its strong absorbance at 290 nm. This method offers a simple, non-destructive, and continuous way to track the kinetics and completion of the deprotection reaction, which is a critical step in certain ADC manufacturing workflows.
Introduction
The development of complex biotherapeutics, such as antibody-drug conjugates (ADCs), often requires the use of orthogonal protecting groups to ensure site-specific modifications. The ODmab group is utilized to protect the side-chain carboxyl groups of aspartic and glutamic acid residues. Its removal is typically one of the final steps before the ADC is finalized.
The deprotection of ODmab is achieved through a two-step mechanism initiated by hydrazine[1].
-
Hydrazinolysis: Hydrazine first reacts with the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) portion of the Dmab group.
-
Elimination & Release: This initial reaction leads to the formation of an unstable p-amino benzyl ester, which subsequently collapses. This collapse frees the carboxylic acid on the antibody and releases an indazole by-product.
Crucially, this indazole by-product possesses a distinct UV absorbance maximum at approximately 290 nm. By monitoring the increase in absorbance at this wavelength, the progress of the deprotection reaction can be accurately followed. This technique provides a straightforward and valuable process analytical technology (PAT) tool for ADC development and manufacturing.
Principle of the Method
The spectrophotometric monitoring of ODmab deprotection is based on the Beer-Lambert law. The concentration of the released indazole by-product is directly proportional to the increase in absorbance at 290 nm.
-
Antibody (ADC) Absorbance: Proteins, including antibodies, have a characteristic absorbance maximum at ~280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine).
-
Indazole By-product Absorbance: The indazole by-product generated during deprotection has a strong absorbance maximum at ~290 nm.
By monitoring the absorbance at both 280 nm and 290 nm, it is possible to track the release of the by-product while also observing any potential changes to the antibody, such as aggregation (which would manifest as an increase in scattering or a baseline shift).
Experimental Workflow
The overall workflow for monitoring ODmab deprotection is a straightforward process involving sample preparation, initiation of the reaction, and continuous spectrophotometric measurement.
Caption: Experimental workflow for monitoring ODmab deprotection.
Materials and Methods
Required Materials
-
ODmab-protected Antibody-Drug Conjugate (ODmab-ADC)
-
Hydrazine monohydrate
-
Sodium Phosphate (for buffer preparation)
-
Sodium Chloride (for buffer preparation)
-
UV-transparent cuvettes (e.g., quartz) or UV-transparent microplates
-
UV-Vis Spectrophotometer with temperature control and kinetic measurement capabilities
Reagent Preparation
Deprotection Buffer (2% Hydrazine in PBS, pH 7.4):
-
Prepare a 1X Phosphate-Buffered Saline (PBS) solution (e.g., 10 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Caution: Hydrazine is highly toxic and corrosive. Handle only in a certified chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
To prepare 10 mL of deprotection buffer, add 200 µL of hydrazine monohydrate to 9.8 mL of 1X PBS.
-
Mix thoroughly. Prepare this solution fresh before each experiment.
ODmab-ADC Sample:
-
The ODmab-ADC should be buffer-exchanged into 1X PBS, pH 7.4 to a final concentration of approximately 1 mg/mL.
-
Ensure the sample is clear and free of precipitates before use.
Experimental Protocol
This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. Volumes can be scaled down for microplate readers.
-
Instrument Setup:
-
Set the spectrophotometer to kinetic mode.
-
Set the measurement wavelengths to 290 nm and 280 nm.
-
Set the temperature control to 37°C and allow the sample holder to equilibrate.
-
Set the measurement interval (e.g., every 30 seconds) and total duration (e.g., 2 hours, or until reaction completion).
-
-
Blanking:
-
Prepare a reference cuvette containing 950 µL of 1X PBS and 50 µL of Deprotection Buffer.
-
Use this solution to blank the spectrophotometer at both 290 nm and 280 nm.
-
-
Reaction Initiation and Monitoring:
-
In a fresh cuvette, add 950 µL of the ODmab-ADC solution (1 mg/mL in 1X PBS).
-
Place the cuvette in the temperature-controlled sample holder and allow it to equilibrate to 37°C for 5 minutes.
-
To initiate the deprotection reaction, add 50 µL of the 2% Hydrazine Deprotection Buffer directly to the cuvette.
-
Mix gently but thoroughly by pipetting up and down 2-3 times. Avoid introducing bubbles.
-
Immediately start the kinetic measurement protocol on the spectrophotometer.
-
-
Data Collection:
-
Record the absorbance at 290 nm (A290) and 280 nm (A280) at each time point until the A290 value reaches a stable plateau, indicating the completion of the reaction.
-
Data Presentation and Analysis
The primary output of the experiment is a kinetic curve of absorbance versus time.
Quantitative Data Summary
The key parameters for this spectroscopic method are summarized in the table below.
| Parameter | Value | Description |
| Primary Monitoring Wavelength | 290 nm | λmax of the indazole by-product released upon deprotection. |
| Secondary Monitoring Wavelength | 280 nm | λmax of the antibody backbone, used for concentration and stability checks. |
| Deprotection Reagent | Hydrazine | Typically used at a final concentration of ~0.1% (v/v) in an aqueous buffer. |
| Reaction pH | ~7.4 | A near-neutral pH is recommended to maintain antibody stability. |
| Reaction Temperature | 37°C | Balances reaction rate with protein stability. May require optimization. |
| ε_indazole (M⁻¹cm⁻¹ at 290 nm) | Not established | The molar extinction coefficient of the indazole by-product is not readily available in the literature and may need to be determined empirically for absolute quantification. |
Data Analysis Steps
-
Plot Data: Plot the A290 values against time to visualize the reaction kinetics. The curve should show an initial increase followed by a plateau as the reaction completes.
-
Determine Endpoint: The reaction is considered complete when the A290 reading no longer increases over several consecutive time points.
-
(Optional) Quantitative Analysis: If the molar extinction coefficient (ε) of the indazole by-product at 290 nm is known, the concentration of the released by-product can be calculated at any time point using the Beer-Lambert Law (A = εcl). This allows for the calculation of the percentage of deprotection relative to the initial number of ODmab groups per antibody.
Note on ε_indazole: To determine this value, a known concentration of a small molecule containing the ODmab group could be fully deprotected, and the final A290 measured. The concentration of the released indazole would be stoichiometric to the initial small molecule concentration, allowing for the calculation of ε.
Deprotection Pathway and Considerations
The chemical transformation underlying the assay is a two-step process.
Caption: Chemical pathway of ODmab deprotection by hydrazine.
Considerations and Limitations:
-
Antibody Stability: While near-neutral pH is used, prolonged exposure to hydrazine, even at low concentrations, may affect antibody stability and could potentially lead to aggregation or degradation. Monitoring the A280 and the overall spectral shape can provide indications of such issues.
-
Buffer Compatibility: The reaction should be performed in a buffer that does not react with hydrazine and is transparent at 290 nm. PBS is a suitable choice.
-
Interference: Any component of the ADC or buffer that has significant absorbance at 290 nm could interfere with the measurement. A baseline spectrum of the starting ODmab-ADC is recommended.
-
Reaction Rate: The deprotection rate can be influenced by temperature, hydrazine concentration, and the local microenvironment of the ODmab group on the antibody. These parameters may require optimization for specific ADC constructs.
References
Synthesis of N-linked Glycopeptides Using Fmoc-Asp(ODmab)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-linked glycopeptides utilizing the selectively cleavable Fmoc-Asp(ODmab)-OH building block. This methodology allows for the efficient construction of a peptide backbone via standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by the selective deprotection of the aspartic acid side chain and subsequent on-resin glycosylation. This approach offers a powerful tool for the creation of well-defined glycopeptides for research in glycobiology, immunology, and drug discovery.
Introduction
N-linked glycosylation, the attachment of a glycan to the amide nitrogen of an asparagine (Asn) residue, is a critical post-translational modification that profoundly influences protein folding, stability, and function. The chemical synthesis of N-linked glycopeptides with defined glycan structures is essential for understanding their biological roles and for the development of novel therapeutics.
The use of this compound provides a strategic advantage in glycopeptide synthesis. The 4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl) (Dmab) ester protecting group is orthogonal to the standard acid-labile (e.g., tBu) and base-labile (Fmoc) protecting groups used in Fmoc-SPPS.[1] The Dmab group can be selectively removed under mild conditions using hydrazine, exposing a free carboxylic acid on the aspartic acid side chain for subsequent coupling with a glycosylamine.[1][2]
A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide, a cyclic byproduct that can lead to impurities and lower yields.[3] This is particularly problematic during the repeated piperidine treatments for Fmoc deprotection. To mitigate this, the incorporation of a 2,4-dimethoxybenzyl (Dmb) backbone protecting group on the nitrogen of the amino acid C-terminal to the Asp residue is highly recommended.[4]
Experimental Protocols
Materials and Reagents
-
Resins: Rink Amide resin or other suitable solid support for Fmoc-SPPS.
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids, including this compound and Fmoc-(Dmb)Gly-OH (or other Fmoc-Dmb-amino acids).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Deprotection Reagents: 20% (v/v) Piperidine in DMF, 2% (v/v) Hydrazine in DMF.
-
Glycosylamine: Per-O-acetylated or otherwise protected glycosylamine of the desired carbohydrate.
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system and appropriate columns.
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide chain on a solid support using the Fmoc/tBu strategy.
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Wash the resin with DMF (5 x 1 min).
-
Note on Aspartimide Prevention: When coupling the amino acid preceding the this compound, it is recommended to use an Fmoc-Dmb-protected amino acid (e.g., Fmoc-(Dmb)Gly-OH) to prevent aspartimide formation.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Protocol 2: Selective Deprotection of the Dmab Group
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the terminal Fmoc group as described in Protocol 2.1, step 2.
-
N-terminal Protection (Optional but Recommended): To avoid side reactions during glycosylation, protect the N-terminal α-amino group with a Boc group by reacting the resin with Boc₂O (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour.
-
Dmab Group Removal:
-
Wash the resin with DMF.
-
Treat the resin with 2% hydrazine in DMF (2 x 15 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Protocol 3: On-Resin Glycosylation
-
Glycosylamine Coupling:
-
Dissolve the protected glycosylamine (3-5 eq.) and a coupling agent such as HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF.
-
Add the solution to the resin with the deprotected aspartic acid side chain.
-
Agitate the reaction for 12-24 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Protocol 4: Cleavage and Deprotection
-
Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.
-
Cleavage:
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Caution: Perform this step in a well-ventilated fume hood.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude glycopeptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Drying: Dry the crude glycopeptide pellet under vacuum.
Protocol 5: Purification and Analysis
-
Purification: Purify the crude glycopeptide by RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final glycopeptide by LC-MS analysis.
Data Presentation
Table 1: Summary of Reagents and Conditions for Key Synthesis Steps
| Step | Reagent/Condition | Molar Equivalents (relative to resin loading) | Reaction Time | Solvent |
| Fmoc Deprotection | 20% Piperidine | - | 2 x (5 min + 15 min) | DMF |
| Amino Acid Coupling | Fmoc-Amino Acid | 4 | 1-2 hours | DMF |
| HATU | 3.9 | |||
| DIPEA | 8 | |||
| Dmab Deprotection | 2% Hydrazine | - | 2 x 15 minutes | DMF |
| On-Resin Glycosylation | Protected Glycosylamine | 3-5 | 12-24 hours | DMF |
| HATU | 3-5 | |||
| DIPEA | 6-10 | |||
| Cleavage | 95% TFA / 2.5% TIS / 2.5% H₂O | - | 2-3 hours | - |
Table 2: Expected Outcomes and Quality Control
| Parameter | Expected Result | Analytical Method |
| Peptide Chain Assembly | Stepwise yield >99% | Kaiser Test or UV monitoring of Fmoc deprotection |
| Dmab Deprotection | Complete removal of Dmab group | LC-MS of a cleaved test sample |
| Glycosylation Efficiency | >80% | LC-MS of a cleaved test sample |
| Crude Glycopeptide Purity | 50-80% (sequence dependent) | RP-HPLC |
| Final Glycopeptide Purity | >95% | RP-HPLC |
| Identity Confirmation | Correct molecular weight | LC-MS |
Visualizations
Caption: General workflow for the synthesis of N-linked glycopeptides using this compound.
Caption: Logical diagram illustrating the prevention of aspartimide formation using a Dmb protecting group.
References
Application Notes and Protocols for Fmoc-Asp(ODmab)-OH in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a pivotal technology, significantly accelerating peptide production while often improving purity and yield.[1][2][3] However, the synthesis of peptides containing aspartic acid (Asp) is frequently complicated by base-catalyzed aspartimide formation, a side reaction that can lead to impurities and lower yields. This document provides detailed application notes and protocols for the use of Fmoc-Asp(ODmab)-OH, a quasi-orthogonally protected aspartic acid derivative, in microwave-assisted SPPS. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group offers a unique cleavage strategy that is orthogonal to the standard tert-butyl (tBu)-based side-chain protection and the acid-labile resin cleavage. This allows for selective deprotection of the Asp side chain on the solid support, enabling the synthesis of complex peptides, such as cyclic or branched peptides.
Introduction to this compound
This compound is an L-aspartic acid derivative where the side-chain carboxyl group is protected by the ODmab group. This protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions of final peptide cleavage from the resin when using tBu-based side-chain protecting groups. The key feature of the ODmab group is its selective removal under mild hydrazinolysis conditions, typically with 2% hydrazine in DMF. This orthogonality makes it a valuable tool for advanced peptide synthesis strategies.
Key Advantages of this compound:
-
Orthogonal Deprotection: The ODmab group can be selectively removed on-resin without affecting other protecting groups like Boc, tBu, and Trt.
-
Enables Complex Peptide Synthesis: Ideal for the synthesis of side-chain cyclized (lactam-bridged) peptides and other modified peptides where selective deprotection is required.
-
Compatibility with Fmoc/tBu Strategy: Fully compatible with the most common Fmoc-based solid-phase peptide synthesis strategies.
Considerations:
-
Aspartimide Formation: While offering orthogonal cleavage, the ODmab group itself does not inherently prevent aspartimide formation more than standard protecting groups. Therefore, careful optimization of microwave synthesis parameters is crucial.
-
Hydrazine Cleavage: The use of hydrazine requires careful handling and thorough washing steps to remove any residual reagent.
Comparative Data of Aspartic Acid Protecting Groups
The choice of protecting group for the aspartic acid side chain is critical for a successful peptide synthesis. Below is a comparison of commonly used protecting groups.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., >90% TFA) | Standard, cost-effective, cleaved simultaneously with resin cleavage and other tBu-based groups. | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. |
| 2,4-Dimethoxybenzyl (ODmb) | -CH₂-C₆H₃-(OCH₃)₂ | Mild acid (e.g., 1-2% TFA in DCM) | Offers some resistance to aspartimide formation through steric hindrance. Allows for selective on-resin deprotection. | More expensive than OtBu. Cleavage conditions need careful optimization to avoid premature removal of other acid-labile groups. |
| 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) | See structure below | 2% Hydrazine in DMF | Orthogonal to both Fmoc and tBu/Boc protecting groups. Enables on-resin side-chain modification and cyclization. | Does not inherently prevent aspartimide formation. Requires an additional deprotection step with hydrazine. |
| N-(2,4-dimethoxybenzyl) (Dmb) dipeptide | Amide backbone protection | Strong acid (e.g., >90% TFA) | Highly effective at preventing aspartimide formation by protecting the backbone amide nitrogen. | Incorporated as a dipeptide unit (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH), which is more expensive and has a higher molecular weight. |
Structure of the ODmab Protecting Group:
Caption: Structure of the ODmab protecting group attached to the aspartic acid side chain.
Experimental Protocols
General Protocol for Microwave-Assisted SPPS
This protocol provides a general framework. Specific parameters such as microwave power, temperature, and reaction times may need to be optimized for different peptide sequences and microwave synthesizers.
Materials:
-
This compound
-
Other Fmoc-protected amino acids
-
Rink Amide or other suitable resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
2% Hydrazine in DMF
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Apply microwave irradiation (e.g., 3 minutes at 75°C).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in DMF.
-
Add the coupling solution to the resin.
-
Apply microwave irradiation (e.g., 5 minutes at 80°C). For temperature-sensitive residues like Cys or His, a lower temperature (e.g., 50°C) is recommended to minimize racemization.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as in step 2.
Protocol for Selective On-Resin Cleavage of the ODmab Group
-
Peptide Synthesis: Synthesize the peptide on the resin according to the general protocol (3.1). The N-terminus should be protected (e.g., with a Boc group if further chain elongation is not desired after cyclization).
-
Resin Washing: Wash the peptidyl-resin thoroughly with DMF and then with DCM.
-
ODmab Cleavage:
-
Prepare a fresh solution of 2% (v/v) hydrazine in DMF.
-
Add the hydrazine solution to the resin.
-
Agitate the resin at room temperature for 10-30 minutes. The cleavage can be monitored by UV-spectrophotometry of the solution for the indazole byproduct.
-
Repeat the hydrazine treatment if necessary.
-
-
Thorough Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.
-
Further On-Resin Modification (e.g., Cyclization): The deprotected aspartic acid side chain is now available for subsequent reactions, such as lactam bridge formation with a deprotected lysine side chain.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
Visualizing the Workflow and Chemical Pathways
Microwave-Assisted SPPS Cycle using this compound
Caption: General workflow for a single coupling cycle in microwave-assisted SPPS.
Orthogonal Deprotection and On-Resin Cyclization Pathway
Caption: Logical workflow for the synthesis of a cyclic peptide using this compound.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete ODmab Cleavage | Insufficient hydrazine concentration or reaction time. Sluggish cleavage for certain sequences. | Increase reaction time or perform a second hydrazine treatment. A subsequent wash with 20% DIPEA in DMF/water (9:1) may be beneficial in difficult cases. |
| High Levels of Aspartimide Formation | High temperature during deprotection or coupling. Prolonged exposure to basic conditions. Sequence-dependent propensity (e.g., Asp-Gly). | Reduce microwave temperature during deprotection and coupling steps. Use 5% piperazine with 0.1 M HOBt for Fmoc deprotection instead of 20% piperidine. |
| Incomplete Coupling | Steric hindrance. Aggregation of the peptide chain. | Increase coupling time or perform a double coupling. Use a more potent coupling reagent combination. |
| Racemization | High temperatures during coupling of sensitive amino acids (e.g., Cys, His). | Reduce the coupling temperature for these residues to 50°C or below. |
Conclusion
This compound is a specialized amino acid derivative that provides an orthogonal handle for the synthesis of complex peptides via microwave-assisted SPPS. Its selective cleavage with hydrazine allows for on-resin modifications, such as side-chain cyclization, which are not readily achievable with standard protecting groups. While not a direct solution for preventing aspartimide formation, the use of this compound in conjunction with optimized microwave protocols and deprotection strategies can significantly expand the repertoire of peptide chemists and drug development professionals. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this valuable synthetic tool.
References
Application Notes and Protocols: Fmoc-Asp(ODmab)-OH Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(ODmab)-OH (N-α-Fmoc-L-aspartic acid β-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl ester) is a critical building block in solid-phase peptide synthesis (SPPS). The ODmab (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl protecting group on the β-carboxyl group of aspartic acid is labile to mild acid, allowing for its selective removal. Proper preparation of stock solutions is paramount for efficient and successful peptide synthesis. This document provides detailed application notes and protocols for the preparation and handling of this compound stock solutions, with a focus on solubility characteristics.
A critical consideration when working with this compound is its susceptibility to base-catalyzed aspartimide formation, a common side reaction in peptide synthesis that can lead to impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 269066-08-2 |
| Molecular Formula | C₃₉H₄₂N₂O₈ |
| Molecular Weight | 666.77 g/mol |
| Appearance | White to off-white powder |
Solubility of this compound
The solubility of this compound is a key factor in the preparation of stock solutions for SPPS. The following table summarizes the available solubility data in common organic solvents. It is important to note that quantitative, comparative solubility data for many Fmoc-amino acids is not always readily available and may need to be determined empirically for specific applications and concentrations.
| Solvent | Abbreviation | Solubility | Remarks |
| Dimethylformamide | DMF | Clearly soluble (1 mmole in 2 mL)[1] | A common and effective solvent for SPPS. |
| N-Methyl-2-pyrrolidone | NMP | Soluble[2] | Another widely used solvent in peptide synthesis. |
| Dimethyl sulfoxide | DMSO | 200 mg/mL (299.96 mM)[3][4] | A good solvent, but hygroscopic nature should be considered[3]. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous solvent (DMF, NMP, or DMSO)
-
Volumetric flask or appropriate vial
-
Spatula
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a well-ventilated area, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a volumetric flask or vial. Add the chosen solvent (e.g., DMF, NMP) to the desired concentration.
-
Mixing: Vortex the solution until the powder is fully dissolved. If solubility is an issue, the solution can be gently warmed to 37°C and sonicated for a short period to facilitate dissolution.
-
Storage: Once fully dissolved, the stock solution should be stored in tightly sealed vials at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stored for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Protocol 2: Empirical Determination of Solubility
Given the limited publicly available quantitative solubility data, this protocol outlines a method to determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMF, NMP)
-
Small, calibrated vials (e.g., 1.5 mL microcentrifuge tubes)
-
Pipettes
-
Vortex mixer and/or sonicator
-
Analytical balance
Procedure:
-
Preparation: Add a precise volume of the solvent (e.g., 1 mL) to a vial.
-
Incremental Addition: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the solvent.
-
Dissolution Attempt: Vigorously vortex the mixture for 1-2 minutes. If the solid does not dissolve, sonicate for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Repeat: If the solid completely dissolves, repeat steps 2-4 by adding another known amount of the powder to the same vial.
-
Saturation Point: Continue this incremental addition until a saturated solution is achieved (i.e., solid material remains undissolved even after thorough mixing and sonication).
-
Calculation: The approximate solubility can be calculated by dividing the total mass of the dissolved solid by the volume of the solvent (e.g., mg/mL).
Diagrams
Caption: Workflow for Preparing a Stock Solution of this compound.
Caption: Simplified Pathway of Base-Catalyzed Aspartimide Formation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound powder and its solutions.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Disposal: Dispose of contaminated gloves and waste in accordance with laboratory and local regulations.
Conclusion
The successful use of this compound in peptide synthesis is highly dependent on the correct preparation and handling of its stock solutions. While DMF, NMP, and DMSO are all suitable solvents, empirical determination of solubility for specific concentrations may be necessary. Adherence to the protocols outlined in this document will help ensure the integrity and reactivity of this crucial reagent, minimizing potential side reactions and leading to higher purity peptide products.
References
Application Notes and Protocols for the Dissolution of Fmoc-Asp(ODmab)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, commonly known as Fmoc-Asp(ODmab)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The Dmab protecting group on the side chain of aspartic acid is notable for its orthogonal removal under mild conditions, typically with hydrazine, allowing for selective deprotection and subsequent modification of the peptide on-resin. Proper dissolution of this reagent is paramount for efficient and successful peptide synthesis. This document provides detailed application notes and protocols for the solubilization of this compound in various recommended solvents.
Data Presentation: Solubility of this compound
The selection of an appropriate solvent is crucial for the effective incorporation of this compound into a growing peptide chain. The following table summarizes the solubility of this compound in commonly used solvents in peptide synthesis.
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Solubility | Concentration | Notes |
| N,N-Dimethylformamide | DMF | 73.09 | Clearly Soluble | 0.5 M (1 mmole in 2 mL) | The most common and highly recommended solvent for SPPS. |
| Dimethyl sulfoxide | DMSO | 78.13 | Soluble | ~300 mM (200 mg/mL) | Requires sonication for complete dissolution[1]. |
| N-Methyl-2-pyrrolidone | NMP | 99.13 | Generally Good | Not Specified | A common alternative to DMF with a higher boiling point. |
| Dichloromethane | DCM | 84.93 | Poor to Moderate | Not Specified | Less commonly used for dissolving Fmoc-amino acids in modern SPPS. |
Experimental Protocols
Below are detailed protocols for the dissolution of this compound in the two most recommended solvents, DMF and DMSO. These protocols are intended for the preparation of stock solutions for use in automated or manual solid-phase peptide synthesis.
Protocol 1: Dissolution in N,N-Dimethylformamide (DMF)
This protocol is the standard and most widely used method for preparing a solution of this compound for SPPS.
Materials:
-
This compound (solid powder)
-
Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Sterile, dry glass vial with a screw cap
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent any hydrolysis of the reagent.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to the vial to achieve the desired concentration (e.g., 0.5 M).
-
Dissolution: Cap the vial securely and vortex the mixture at room temperature for 1-2 minutes, or until the solid is completely dissolved and the solution is clear.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. If particles remain, continue to vortex for an additional 1-2 minutes.
-
Storage: If not for immediate use, the solution should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation. For longer-term storage, refer to the manufacturer's recommendations.
Protocol 2: Dissolution in Dimethyl Sulfoxide (DMSO)
This protocol is suitable for applications requiring a higher concentration of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), peptide synthesis grade
-
Sterile, dry glass vial with a screw cap
-
Vortex mixer
-
Bath sonicator
-
Pipettes and tips
Procedure:
-
Preparation: Ensure all glassware is clean and dry.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Initial Mixing: Cap the vial and vortex the mixture for 1 minute to suspend the solid.
-
Sonication: Place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solid is fully dissolved[1]. Monitor the temperature of the sonicator bath to avoid excessive heating of the sample.
-
Visual Inspection: After sonication, visually inspect the solution for any remaining solid particles. If necessary, continue sonication in short bursts.
-
Storage: Store the resulting solution under an inert atmosphere at the recommended temperature. Be aware that DMSO has a relatively high freezing point (18.5 °C), so the solution may solidify if stored at lower temperatures.
Mandatory Visualization
The following diagrams illustrate the logical workflow for solvent selection and the experimental workflow for the dissolution of this compound.
Caption: Solvent selection workflow for this compound.
Caption: Experimental workflow for dissolving this compound.
References
Application Notes and Protocols for the Long-Term Stability of Fmoc-Asp(ODmab)-OH Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-aspartic acid β-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)methyl ester (Fmoc-Asp(ODmab)-OH) is a critical building block in solid-phase peptide synthesis (SPPS). The Dmab protecting group on the side chain of aspartic acid offers orthogonal deprotection capabilities, typically with hydrazine, allowing for on-resin modifications such as cyclization or branching. However, the long-term stability of this compound in solution is a significant concern for researchers, as degradation can impact the purity and yield of the final peptide product.
This document provides a comprehensive overview of the stability of this compound solutions, including recommended storage conditions, the primary degradation pathway, and detailed protocols for solution preparation and stability assessment.
Key Stability Considerations: Aspartimide Formation
The principal degradation pathway for this compound in solution, particularly under basic or even neutral conditions, is the formation of a succinimide ring, known as aspartimide. This intramolecular cyclization is catalyzed by bases and can be exacerbated by prolonged storage or repeated freeze-thaw cycles. The unhindered nature of the Dmab protecting group makes peptides containing Asp(Dmab) particularly prone to this base-catalyzed side reaction.[1][2]
Aspartimide formation is problematic for several reasons:
-
It results in a loss of the desired this compound.
-
The aspartimide intermediate can undergo nucleophilic attack (e.g., by water or amines), leading to the formation of a mixture of α- and β-aspartyl peptides.
-
The chiral center at the α-carbon of the aspartic acid residue is susceptible to epimerization during aspartimide formation, leading to diastereomeric impurities that are often difficult to separate from the desired product.
Recommended Storage of this compound
To ensure the integrity of this compound, it is crucial to adhere to proper storage conditions for both the solid material and prepared solutions.
Solid Form
| Property | Recommendation |
| Storage Temperature | 15-25°C |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry, well-ventilated place. |
| Shelf Life | Refer to the manufacturer's expiry date. |
In Solution
For optimal stability, it is highly recommended to prepare fresh solutions of this compound immediately before use. If storage of solutions is necessary, the following conditions are advised based on supplier data.[3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration |
| DMF, NMP, DMSO | -20°C | 1 month[3] |
| DMF, NMP, DMSO | -80°C | 6 months[3] |
Quantitative Stability Data (Illustrative Example)
| Storage Condition | Timepoint | Purity (%) | Major Degradation Product (Aspartimide) (%) |
| -20°C in DMF | 0 | 99.5 | <0.1 |
| 1 month | 98.0 | 1.5 | |
| 3 months | 95.5 | 4.0 | |
| 6 months | 92.0 | 7.5 | |
| -80°C in DMF | 0 | 99.5 | <0.1 |
| 1 month | 99.2 | 0.5 | |
| 3 months | 98.8 | 1.0 | |
| 6 months | 98.0 | 1.8 |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a 0.5 M stock solution of this compound in N,N-Dimethylformamide (DMF).
Materials:
-
This compound (solid)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
-
Sterile, dry glass vial with a screw cap and PTFE septum
-
Analytical balance
-
Spatula
-
Syringes and needles
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a well-ventilated fume hood, weigh the desired amount of this compound into a sterile, dry glass vial. For example, for 10 mL of a 0.5 M solution, weigh 3.33 g of this compound (MW: 666.77 g/mol ).
-
Under a gentle stream of inert gas, add the desired volume of anhydrous DMF to the vial.
-
Seal the vial tightly with the screw cap.
-
Gently swirl the vial to dissolve the solid. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Once fully dissolved, flush the headspace of the vial with inert gas before sealing tightly.
-
If for long-term storage, aliquot the solution into single-use vials under an inert atmosphere.
-
Store the stock solution at -20°C or -80°C in the dark.
Protocol for a Long-Term Stability Study Using HPLC
This protocol outlines a method for assessing the long-term stability of this compound solutions.
1. Preparation of Stability Samples: a. Prepare a stock solution of this compound in the desired solvent (e.g., DMF) at a known concentration (e.g., 10 mg/mL) following the protocol in section 5.1. b. Aliquot the solution into multiple vials for each storage condition to be tested (e.g., -20°C and -80°C). c. Prepare a sufficient number of aliquots to be tested at each time point (e.g., 0, 1, 2, 3, and 6 months).
2. Storage: a. Place the vials in the designated stability chambers or freezers. b. Ensure the storage temperatures are monitored and maintained throughout the study.
3. Sample Analysis by HPLC: a. At each time point, retrieve one vial from each storage condition. b. Allow the vial to equilibrate to room temperature. c. Prepare the sample for HPLC analysis by diluting it to a suitable concentration (e.g., 1 mg/mL) with a mixture of acetonitrile and water. d. Analyze the sample immediately using the HPLC method detailed below.
4. HPLC Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: | Time (min) | % B | | :--- | :--- | | 0 | 30 | | 20 | 95 | | 25 | 95 | | 26 | 30 | | 30 | 30 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 265 nm and 301 nm
- Injection Volume: 10 µL
5. Data Analysis: a. Identify the peak corresponding to this compound based on the retention time from the time 0 analysis. b. Integrate the peak areas of the parent compound and any degradation products. c. Calculate the percentage purity of this compound at each time point using the following formula: Purity (%) = (Area of Parent Peak / Total Area of all Peaks) x 100 d. Plot the percentage purity as a function of time for each storage condition to determine the stability profile.
Visualizations
Caption: Degradation pathway of this compound via aspartimide formation.
Caption: Experimental workflow for the long-term stability study.
Caption: Decision workflow for handling this compound solutions.
References
Troubleshooting & Optimization
Technical Support Center: Aspartic Acid Protection and Aspartimide Formation in Fmoc SPPS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, FAQs, and detailed protocols related to aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Critical Alert: The Role of Fmoc-Asp(ODmab)-OH
A common misconception is that the this compound protecting group is used to prevent aspartimide formation. On the contrary, extensive studies have shown that the ODmab group has a strong tendency to promote aspartimide formation with unusually high efficiency [1][2][3]. Its use is not recommended for sequences prone to this side reaction.
The primary and intended use of this compound is as an orthogonal protecting group . It is stable to the standard acidic conditions used for final cleavage (TFA) and basic conditions for Fmoc removal (piperidine), but it can be selectively removed on-resin using dilute hydrazine[3][4]. This allows for specific modifications of the aspartic acid side chain, such as on-resin cyclization, before the final peptide cleavage.
This support center will therefore focus on proven and effective strategies to prevent aspartimide formation and will clarify the correct applications for this compound.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a common side reaction in Fmoc SPPS where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the Asp side-chain carbonyl group. This intramolecular cyclization forms a five-membered succinimide ring. This side reaction is highly problematic because the aspartimide intermediate can lead to several impurities:
-
α- and β-peptides: The ring can be opened by a nucleophile (like piperidine or water) to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide isomer.
-
Racemization: The α-carbon of the aspartic acid in the aspartimide intermediate is prone to epimerization, leading to a mix of D- and L-isomers.
-
Piperidide Adducts: The nucleophilic piperidine used for Fmoc deprotection can also attack the aspartimide ring, forming α- and β-piperidide adducts.
These byproducts often have the same mass as the target peptide and can be extremely difficult, if not impossible, to separate by HPLC, leading to reduced yield and purity.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The side reaction is highly sequence-dependent. The most problematic sequences are Asp-Gly , Asp-Asn , Asp-Ser , and Asp-Arg . The lack of steric hindrance on the C-terminal side of the Asp residue (especially with Glycine) facilitates the cyclization reaction.
Q3: What is the correct application for this compound?
A3: this compound is an orthogonal protecting group used for selective on-resin deprotection of the Asp side chain. It is stable to piperidine and TFA but is cleaved by 2% hydrazine in DMF. This allows for site-specific modifications such as the formation of lactam bridges for cyclic peptides before the peptide is cleaved from the resin. It should not be used with the goal of preventing aspartimide formation.
Q4: What is the most effective strategy to completely prevent aspartimide formation?
A4: The only method shown to completely eliminate aspartimide formation is the use of backbone protection on the amino acid following the Asp residue. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where the 2,4-dimethoxybenzyl (Dmb) group on the Glycine's backbone nitrogen sterically blocks the intramolecular cyclization.
Troubleshooting Guide
| Issue | Potential Root Cause | Recommended Solution(s) |
| Significant aspartimide-related impurities detected by LC-MS (same mass, different retention time). | The peptide sequence is susceptible (e.g., Asp-Gly). The standard Fmoc-Asp(OtBu)-OH protecting group is insufficient. | 1. Re-synthesize using a sterically bulky protecting group: Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH or Fmoc-Asp(OMpe)-OH , which provide superior steric hindrance.2. Re-synthesize using backbone protection: For maximum prevention, use a Dmb-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH . |
| Moderate levels of aspartimide formation observed. | Prolonged exposure to piperidine during Fmoc deprotection of downstream amino acids. | 1. Modify Deprotection Conditions: Switch to a weaker base like 5% piperazine in DMF, or add an acidic modifier like 0.1 M HOBt or formic acid to the standard 20% piperidine/DMF solution.2. Reduce Temperature: If using elevated temperatures (e.g., microwave synthesis), reduce the temperature during coupling and deprotection steps. |
| Synthesis with this compound resulted in high levels of aspartimide. | This is an expected outcome. The ODmab group is known to promote, not prevent, aspartimide formation. | 1. Verify the intended purpose: If orthogonal deprotection is not required, the choice of reagent was incorrect.2. Re-synthesize using one of the proven preventative strategies mentioned above. |
| Poor coupling efficiency onto the residue after incorporating an α-methyl-Asp building block. | The α-methyl group, while effective at preventing aspartimide formation, creates significant steric hindrance. | 1. Use a stronger coupling reagent: Employ a high-efficiency reagent like HATU or HCTU.2. Increase reaction time and equivalents: Use 4 equivalents of the incoming amino acid and coupling reagents and extend the coupling time to 2-4 hours.3. Use microwave energy: Microwave heating can help drive the difficult coupling reaction to completion. |
Data Presentation: Comparative Efficacy of Asp Protecting Groups
The following table summarizes the performance of different Asp side-chain protecting groups in preventing aspartimide formation in the model peptide VKDGYI after extended treatment with 20% piperidine in DMF.
| Protecting Group | Aspartimide Formation (%) | D-Asp Isomer (%) | Key Takeaway | Reference(s) |
| Fmoc-Asp(OtBu)-OH | High (Sequence Dependent) | High | Standard, but offers poor protection for prone sequences. | |
| Fmoc-Asp(OMpe)-OH | Low | Low | Offers significantly better protection than OtBu due to increased steric bulk. | |
| Fmoc-Asp(OBno)-OH | Very Low (<1%) | Very Low | Provides superior protection due to its large and flexible side chain. | |
| This compound | Very High | High | Promotes aspartimide formation. Should only be used for orthogonal strategies. |
Data is synthesized from comparative studies on model peptides and illustrates relative performance.
Experimental Protocols
Protocol 1: Recommended Coupling for Fmoc-Asp(OBno)-OH
This protocol outlines the coupling of Fmoc-Asp(OBno)-OH, a highly effective building block for suppressing aspartimide formation.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this treatment once. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
This protocol can be used with standard Fmoc-Asp(OtBu)-OH when a milder deprotection is desired.
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF (v/v/w).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 10 minutes. Drain and repeat once.
-
Washing: Drain the final deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine and HOBt.
Protocol 3: Orthogonal Cleavage of the ODmab Protecting Group
This protocol is for the intended use of this compound. The peptide backbone synthesis must be complete, and the N-terminus should be protected (e.g., with a Boc group).
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF.
-
Deprotection Reagent: Prepare a solution of 2% hydrazine monohydrate in DMF (v/v).
-
ODmab Cleavage: Add the hydrazine solution to the resin and agitate for 3 minutes. Drain the solution and repeat the treatment 2-3 times until cleavage is complete. The reaction can be monitored by observing the release of a UV-active indazole byproduct at 290 nm.
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine. The newly freed aspartic acid side-chain carboxyl group is now available for on-resin modification (e.g., cyclization).
Visualizations
References
minimizing side reactions during ODmab cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing side reactions during the cleavage of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during ODmab cleavage in a question-and-answer format.
Q1: I am observing a significant amount of a side product that corresponds to the peptide without the N-terminal amino acid. What is the likely cause?
A: This is a strong indication of Nα-pyroglutamyl chain termination.[1][2] This side reaction can occur when a peptide with an N-terminal Glutamic acid (Glu) residue, protected with ODmab, is left with an unprotected α-amino functionality.[3] The free N-terminal amine can attack the side-chain ester, leading to the formation of a stable five-membered pyroglutamate ring and termination of the peptide chain.
Q2: My cleavage reaction is very slow or incomplete. How can I improve the cleavage efficiency?
A: Sluggish removal of the ODmab group is a known issue and can be sequence-dependent.[1][3] The cleavage proceeds in two steps: hydrazinolytic cleavage of the dimedone moiety, followed by a 1,6-elimination of the resulting p-aminobenzyl ester. If the second step is slow, the cleavage will be incomplete. To address this, a wash with a mild base after the hydrazine treatment can be effective.
Q3: I am trying to perform a side-chain-to-side-chain cyclization after ODmab cleavage, but I am observing unexpected side products and modification of other residues. What is happening?
A: When using coupling reagents like HBTU for cyclization after ODmab deprotection, modification of other amino acid side chains, such as the Nε-amino group of Lysine (Lys), can occur. This is often due to the reactivity of the intermediate species generated during the cleavage and activation steps.
Q4: Can I monitor the progress of the ODmab cleavage reaction?
A: Yes, the cleavage of the ODmab group releases an indazole by-product that can be detected spectrophotometrically at 290 nm. This allows for real-time monitoring of the initial hydrazinolytic step of the deprotection.
Frequently Asked Questions (FAQs)
What is the standard reagent and concentration for ODmab cleavage?
The standard reagent for ODmab cleavage is a 2% (w/v) solution of hydrazine in N,N-dimethylformamide (DMF).
What are the main side reactions associated with ODmab cleavage?
The primary side reactions are Nα-pyroglutamyl chain termination, especially with N-terminal Glu(ODmab), and other cyclization side reactions.
Is the ODmab group completely orthogonal to the Fmoc/tBu strategy?
It is considered quasi-orthogonal. While stable to the piperidine used for Fmoc removal and trifluoroacetic acid (TFA) for tBu removal, the hydrazine used for ODmab cleavage will also remove the Fmoc group. Therefore, the peptide backbone synthesis should be complete before ODmab deprotection.
What is the two-step mechanism of ODmab cleavage?
-
Hydrazinolysis: Hydrazine cleaves the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) moiety, releasing an indazole by-product.
-
1,6-Elimination: The resulting p-aminobenzyl ester becomes unstable and undergoes a spontaneous 1,6-elimination to release the free carboxyl group of the amino acid.
Experimental Protocols
Protocol 1: Standard ODmab Cleavage
This protocol describes the standard procedure for the removal of the ODmab protecting group from a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Cleavage Reagent Preparation: Prepare a fresh solution of 2% (w/v) hydrazine monohydrate in DMF.
-
Cleavage Reaction:
-
Drain the DMF from the resin.
-
Add the 2% hydrazine solution to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature.
-
Monitor the reaction by taking small aliquots of the supernatant and measuring the absorbance at 290 nm. The reaction is complete when the absorbance no longer increases. Typically, this step requires multiple treatments. A common procedure is 3 treatments of 3 minutes each.
-
-
Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of hydrazine and the indazole by-product.
Protocol 2: Troubleshooting Sluggish ODmab Cleavage
This protocol should be used when the standard procedure results in incomplete cleavage.
-
Perform Standard Cleavage: Follow steps 1-3 of Protocol 1.
-
Post-Cleavage Wash: After the hydrazine treatments and initial DMF washes, wash the resin with a solution of 20% Diisopropylethylamine (DIPEA) in a 9:1 mixture of DMF and water.
-
Final Washing: Wash the resin extensively with DMF (5 x 10 mL per gram of resin) followed by dichloromethane (DCM) (3 x 10 mL per gram of resin).
-
Drying: Dry the resin under vacuum.
Quantitative Data Summary
| Parameter | Condition | Observation/Recommendation | Reference(s) |
| Cleavage Reagent | 2% (w/v) Hydrazine in DMF | Standard condition for ODmab removal. | |
| Monitoring | UV Spectrophotometry at 290 nm | Allows for monitoring the release of the indazole by-product from the initial cleavage step. | |
| Troubleshooting Sluggish Cleavage | 20% DIPEA in DMF/water (9:1) | A post-hydrazine wash can facilitate the 1,6-elimination step. | |
| Alternative for Sluggish Cleavage | 5 mM Sodium Hydroxide in Methanol | An alternative basic wash to promote complete cleavage. |
Visualizations
Caption: The two-step mechanism of ODmab cleavage.
Caption: The side reaction of pyroglutamate formation.
Caption: Troubleshooting workflow for incomplete ODmab cleavage.
References
incomplete ODmab deprotection troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the deprotection of the 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)benzyl (ODmab) protecting group, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ODmab deprotection?
The removal of the ODmab group is a two-step process initiated by hydrazine.[1][2]
-
Hydrazinolysis: Hydrazine first removes the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group.
-
1,6-Elimination: This is followed by the collapse of the resulting p-aminobenzyl ester, which releases the free carboxylic acid.[1][2]
The progress of the deprotection can often be monitored spectrophotometrically by detecting the release of a UV-active indazole by-product at approximately 290 nm.[3]
Q2: What are the common causes of incomplete ODmab deprotection?
Incomplete ODmab deprotection can stem from several factors:
-
Sluggish Cleavage: The second step of the deprotection, the 1,6-elimination of the p-aminobenzyl ester, can be slow and is often sequence-dependent.
-
Steric Hindrance: In large biomolecules like antibodies, the complex tertiary structure can physically block the deprotection reagent (hydrazine) from accessing the ODmab group.
-
Aggregation: The ADC may aggregate under the deprotection conditions, sequestering the ODmab groups within the aggregates and preventing their removal.
-
Suboptimal Reagent Concentration or Reaction Time: The concentration of hydrazine and the duration of the deprotection reaction are critical for completion.
Q3: What are potential side reactions during ODmab deprotection?
Several side reactions have been reported, particularly in the context of peptide synthesis, which may also be relevant for ADCs:
-
Aspartimide Formation: Peptides containing Asp(ODmab) have shown a tendency to form aspartimide, which can be a significant side reaction.
-
Pyroglutamate Formation: For peptides with an N-terminal Glu(ODmab), there is a risk of forming a pyroglutamyl chain-terminated species.
-
Modification of Other Residues: In some cases, the reagents used for deprotection or subsequent cyclization have been observed to modify other amino acid residues, such as lysine.
Troubleshooting Guide for Incomplete ODmab Deprotection
This guide provides a systematic approach to troubleshooting incomplete ODmab deprotection.
Initial Assessment
Before modifying the deprotection protocol, it is crucial to confirm that deprotection is indeed incomplete.
Recommended Analytical Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to analyze the drug-to-antibody ratio (DAR) distribution of an ADC. Incomplete deprotection will result in a heterogeneous mixture with varying DARs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Affinity capture LC-MS can provide the precise mass of the ADC, allowing for the direct determination of the number of attached drug-linker molecules and confirming the presence of protected species.
Troubleshooting Workflow
If incomplete deprotection is confirmed, follow these steps to optimize the reaction.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete ODmab deprotection.
Detailed Methodologies
Standard ODmab Deprotection Protocol (Batch-wise)
This protocol is a starting point and may require optimization based on the specific ADC.
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Resin/ADC Preparation: If the ADC is on a solid support, ensure it is well-swollen in N,N-dimethylformamide (DMF). If in solution, ensure the ADC is in a compatible buffer.
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Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Use fresh, high-quality reagents.
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Deprotection Reaction:
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Treat the ADC with the 2% hydrazine/DMF solution. A common ratio is 25 mL of solution per gram of resin.
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Allow the reaction to proceed at room temperature. A typical starting point is 3-10 minutes.
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The reaction progress can be monitored by taking small aliquots of the supernatant and measuring the absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.
-
-
Washing: After the reaction, thoroughly wash the ADC to remove the deprotection reagent and by-products. For resin-bound ADCs, wash sequentially with DMF. For ADCs in solution, purification methods like dialysis or diafiltration should be employed.
Quantitative Data Summary for Deprotection Optimization
| Parameter | Standard Condition | Optimization Strategy 1 | Optimization Strategy 2 | Reference |
| Hydrazine Monohydrate Conc. | 2% in DMF | 5% in DMF | 2% in DMF with 20% DIPEA in DMF/water (90:10) wash | |
| Reaction Time | 3-10 minutes | 15-30 minutes | 3-10 minutes, followed by additive wash | |
| Monitoring Wavelength | 290 nm | 290 nm | 290 nm |
Signaling Pathway and Logical Relationships
The deprotection of ODmab is a chemical transformation rather than a biological signaling pathway. The logical relationship for successful deprotection is a sequential, two-step chemical reaction.
DOT Script for ODmab Deprotection Mechanism
Caption: The two-step mechanism of ODmab deprotection.
References
Technical Support Center: Dmab Protecting Group Cleavage
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the cleavage of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}benzyl (Dmab) protecting group, particularly in the context of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Dmab protecting group and what is its primary application? A1: The Dmab group is used for protecting the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) in peptide synthesis. Its main advantage is its orthogonality within the widely-used Fmoc/tBu strategy. It is stable to the 20% piperidine in DMF used for Fmoc removal and to trifluoroacetic acid (TFA) used for final cleavage from most resins, but can be selectively removed using hydrazine.[1][2]
Q2: What is the mechanism of Dmab cleavage? A2: Dmab cleavage is a two-step process based on a "safety-catch" principle.[1]
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Hydrazinolysis: A solution of 2% hydrazine in DMF removes the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) "safety-catch" from the benzyl amine. This step releases an indazole by-product, which can be monitored spectrophotometrically.[1][3]
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1,6-Elimination: The resulting free p-aminobenzyl ester is unstable and spontaneously collapses through a 1,6-elimination mechanism to release the deprotected carboxylic acid. It is this second step that can occasionally be sluggish.
Q3: What are the standard conditions for Dmab removal? A3: The standard protocol involves treating the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF. This treatment is typically repeated several times (e.g., 3-5 times for 3 minutes each) to ensure complete removal of the initial ivDde group.
Q4: Are there any known side reactions during Dmab cleavage? A4: Yes. With certain peptide sequences, particularly during the synthesis of cyclic peptides, pyroglutamate formation has been observed as a significant side reaction. Additionally, prolonged exposure to hydrazine can potentially cleave sensitive peptide bonds, such as Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser. The Dmab cleavage conditions are also incompatible with allyl (All) protecting groups unless a scavenger like allyl alcohol is added to the hydrazine solution.
Troubleshooting Guide for Sluggish Dmab Cleavage
Q1: My Dmab cleavage is slow or appears incomplete. What is the most common cause? A1: Sluggish cleavage of the Dmab group is a known issue and is often highly dependent on the specific peptide sequence. The rate-limiting step is typically the second phase: the collapse of the p-aminobenzyl ester after the initial, rapid removal of the ivDde group. Peptide aggregation on the solid support can also hinder reagent access and slow the reaction.
Q2: How can I verify that the first step (ivDde removal) is complete before troubleshooting the second step? A2: The removal of the ivDde group releases an indazole by-product that strongly absorbs UV light. You can monitor the deprotection by collecting the filtrate from the hydrazine treatments and measuring its absorbance at 290 nm. The reaction is complete when the absorbance readings no longer increase with subsequent treatments.
Q3: The ivDde group is confirmed to be removed (UV 290 nm absorbance has plateaued), but the carboxyl group is still not fully deprotected. What should I do? A3: This indicates a slow 1,6-elimination step. This problem can often be overcome by washing the resin with a mild base solution after the hydrazine treatment is complete. These basic washes facilitate the final elimination and release of the free carboxylic acid.
Q4: What specific reagents are recommended to accelerate the slow elimination step? A4: Two effective methods have been reported to resolve sluggish cleavage of the aminobenzyl moiety:
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Option 1: Wash the peptidyl-resin with a solution of 20% Diisopropylethylamine (DIPEA) in a DMF/water (90:10) mixture.
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Option 2: Treat the resin with a 5 mM solution of sodium hydroxide (NaOH) in methanol or a methanol/water mixture.
Experimental Protocols & Data
Protocol 1: Standard On-Resin Dmab Deprotection
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Swell the Dmab-containing peptidyl-resin in DMF (10 mL/g of resin) for 30 minutes.
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Drain the solvent.
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Add 2% (v/v) hydrazine monohydrate in DMF (25 mL/g of resin) to the flask.
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Stopper the flask and shake gently at room temperature for 3 minutes.
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Filter the resin and collect the filtrate.
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Repeat steps 3-5 two more times.
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(Optional but recommended) Measure the UV absorbance of the combined filtrates at 290 nm to monitor the release of the indazole by-product.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g).
Protocol 2: Enhanced Protocol for Sluggish Cleavage
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Follow steps 1-8 from Protocol 1 to ensure complete removal of the ivDde group.
-
Choose one of the following acceleration steps:
-
DIPEA Wash: Wash the resin with 20% DIPEA in DMF/water (90:10 v/v) for 5-10 minutes.
-
NaOH Treatment: Treat the resin with a 5 mM solution of NaOH in H2O/methanol (1:1 v/v) for up to 3 hours.
-
-
Wash the resin thoroughly with DMF (5x), followed by DCM (5x), and prepare for the next step in your synthesis.
Summary of Cleavage Conditions
| Reagent/Step | Concentration | Solvent | Typical Time | Purpose |
| ivDde Removal | 2% (v/v) Hydrazine Monohydrate | DMF | 3 x 3 min | Removes the "safety-catch" ivDde group. |
| Acceleration (Option A) | 20% (v/v) DIPEA | DMF / Water (90:10) | 5 - 10 min | Facilitates the 1,6-elimination of the p-aminobenzyl ester. |
| Acceleration (Option B) | 5 mM NaOH | Methanol / Water (1:1) | 1 - 3 hours | Alternative method to facilitate the final elimination step. |
| Monitoring | N/A | Filtrate in DMF | During reaction | Confirms completion of the initial ivDde removal via UV-Vis at 290 nm. |
Visual Guides
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Asp(ODmab)-OH
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Asp(ODmab)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this crucial amino acid derivative in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a specialized derivative of aspartic acid used in Fmoc-based solid-phase peptide synthesis.[1] The key feature of this reagent is the 2,4-dimethoxybenzyl (ODmab) protecting group on the β-carboxyl side chain. This bulky group provides steric hindrance that effectively prevents the formation of aspartimide, a common and problematic side reaction in peptide synthesis.[2][3] Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, and Asp-Asn motifs.[2]
Q2: When should I choose this compound over the standard Fmoc-Asp(OtBu)-OH?
The choice between this compound and the standard Fmoc-Asp(OtBu)-OH depends on the peptide sequence being synthesized. For sequences not prone to aspartimide formation, the more cost-effective Fmoc-Asp(OtBu)-OH is generally suitable. However, for sequences known to be susceptible to this side reaction (e.g., Asp-Gly, Asp-Asn, Asp-Ser), this compound is the preferred choice to ensure higher purity and yield of the final peptide by minimizing aspartimide-related impurities.
Q3: Can racemization still be a problem when using this compound?
While the ODmab group significantly reduces the risk of racemization by preventing the formation of the aspartimide intermediate, it does not entirely eliminate the possibility. Aspartimide formation is a primary pathway to racemization at the α-carbon of the aspartic acid residue. Therefore, by effectively blocking this pathway, this compound helps preserve the chiral integrity of the peptide. However, other factors during the coupling and deprotection steps can still potentially contribute to low levels of racemization, making optimization of these conditions crucial.
Q4: What are the main challenges associated with the coupling of this compound?
The primary challenge with this compound is its steric bulk. The large ODmab protecting group, while effective at preventing aspartimide formation, can sometimes lead to slower and less efficient coupling reactions compared to the less hindered Fmoc-Asp(OtBu)-OH. This may necessitate longer coupling times, double coupling, or the use of more potent activation reagents to achieve complete incorporation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Issue 1: Incomplete or Slow Coupling
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Symptom: Positive Kaiser test after the initial coupling step, or low incorporation efficiency confirmed by sequencing.
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Potential Causes:
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Steric Hindrance: The bulky ODmab group can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.
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Suboptimal Activation: The chosen coupling reagents may not be sufficiently reactive to overcome the steric hindrance.
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Insufficient Reaction Time: The coupling time may not be long enough for the reaction to go to completion.
-
-
Solutions:
-
Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight for particularly difficult couplings.
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Perform a Double Coupling: After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of activated this compound.
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Optimize Coupling Reagents: Utilize more potent activating agents like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA or NMM.
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Pre-activation: Allow the this compound to pre-activate with the coupling reagents for 1-2 minutes before adding to the resin.
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Issue 2: Formation of Deletion Peptides
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Symptom: Presence of peptides missing the Asp(ODmab) residue in the final product analysis (e.g., by LC-MS).
-
Potential Cause: This is a direct consequence of incomplete coupling in the preceding cycle. Unreacted N-terminal amines are then capped (if a capping step is used) or participate in the subsequent coupling, leading to a truncated sequence.
-
Solutions:
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Implement the solutions described under "Incomplete or Slow Coupling" to ensure complete incorporation of the this compound.
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Incorporate a Capping Step: After the coupling of this compound, treat the resin with a capping agent (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amino groups and prevent the formation of deletion peptides.
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Quantitative Data Summary
The following tables provide a summary of recommended coupling conditions for this compound.
Table 1: Recommended Coupling Reagent Combinations and Conditions
| Coupling Reagent | Base | Equivalents (AA:Reagent:Base) | Pre-activation Time | Coupling Time | Coupling Efficiency | Notes |
| HATU | DIPEA | 1 : 0.95 : 2 | 1-2 minutes | 30 - 60 minutes | >99% | Highly efficient and fast, recommended for routine use. |
| HBTU | DIPEA | 1 : 1 : 2 | 1-2 minutes | 45 - 90 minutes | >98% | A reliable and cost-effective alternative to HATU. |
| DIC/Oxyma | N/A | 1 : 1 : 1 | 1-2 minutes | 60 - 120 minutes | >97% | Carbodiimide-based method; generally slower but effective. |
Table 2: Troubleshooting Quick Reference
| Issue | Potential Cause | Recommended Action |
| Incomplete Coupling | Steric Hindrance | Increase coupling time, perform double coupling, use HATU/HBTU. |
| Racemization | Aspartimide Formation (though unlikely with ODmab) | Ensure optimal coupling and deprotection conditions are used. |
| β-Aspartyl Peptides | Aspartimide Formation | Focus on optimizing coupling and deprotection steps to prevent the intermediate. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
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Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
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Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
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Coupling Reaction: Add the amino acid/HATU solution to the deprotected peptide-resin. Add N-methylmorpholine (NMM) or DIPEA (6-10 equivalents) to the reaction vessel. Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
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Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
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Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, consider a second coupling.
Protocol 2: Coupling of this compound using DIC/OxymaPure
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Resin Preparation and Deprotection: Follow steps 1-3 of the standard protocol.
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Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution.
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Allow the mixture to pre-activate for 1-2 minutes at room temperature.
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Coupling: Add the pre-activated solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
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Washing and Monitoring: Follow steps 6-7 of the standard protocol.
Visualizations
References
Technical Support Center: Purification of Peptides Synthesized with Fmoc-Asp(ODmab)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of peptides synthesized using Fmoc-Asp(ODmab)-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing the Asp(ODmab) residue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the target peptide after purification. | 1. Aspartimide formation: The primary side reaction associated with Asp residues, leading to the formation of cyclic imides and subsequent byproducts such as α- and β-peptides, their epimers, and piperidide adducts.[1][2][3] Even with the Dmab protecting group, this can occur, sometimes with high efficiency.[4][5] 2. Incomplete cleavage of the Dmab group: The hydrazine-mediated deprotection of the Dmab ester may be sluggish or incomplete depending on the peptide sequence. 3. Aggregation of the crude peptide: Hydrophobic peptides or those with certain sequences may be difficult to dissolve prior to purification. | 1. Optimize Fmoc-deprotection: To minimize base-catalyzed aspartimide formation, consider adding an acid additive like 0.1 M HOBt to the 20% piperidine in DMF deprotection solution. Alternatively, for sensitive sequences, a weaker base such as 5% piperazine in DMF can be used. 2. Ensure complete Dmab cleavage: Monitor the deprotection reaction by following the release of the UV-active indazole byproduct spectrophotometrically at 290 nm. If cleavage is slow, extend the reaction time or perform repeated treatments with fresh 2% hydrazine in DMF. 3. Improve peptide solubility: Test a range of solvents for dissolving the crude peptide. For highly aggregated peptides, consider using small amounts of formic acid, acetic acid, or trifluoroacetic acid, or solvents like hexafluoroisopropanol (HFIP) to aid dissolution before injection onto the HPLC column. |
| Co-elution of impurities with the target peptide during RP-HPLC. | 1. Aspartimide-related byproducts: β-aspartyl peptides and epimerized α-aspartyl peptides can have very similar retention times to the target peptide, making them difficult to separate by standard RP-HPLC. 2. Other synthesis-related impurities: Deletion sequences, truncated sequences, or byproducts from other amino acid side reactions. | 1. Modify HPLC conditions: Experiment with different mobile phase modifiers (e.g., formic acid, triethylamine), gradients, and column temperatures to improve the resolution between the target peptide and closely eluting impurities. Using a different stationary phase (e.g., C8 instead of C18) may also alter selectivity. 2. Employ alternative purification techniques: If RP-HPLC is insufficient, consider ion-exchange chromatography or size-exclusion chromatography as complementary purification steps. |
| Unexpected mass peaks in LC-MS analysis of the purified peptide. | 1. Formation of piperidide adducts: The succinimide ring of the aspartimide intermediate can be opened by piperidine from the Fmoc deprotection step, leading to the formation of piperidide adducts. 2. Incomplete removal of other protecting groups: Side-chain protecting groups from other amino acids may not have been completely removed during the final cleavage from the resin. | 1. Confirm byproduct identity: The mass of a piperidide adduct will be the mass of the target peptide + 84 Da. 2. Optimize cleavage conditions: Ensure a sufficient cleavage cocktail volume and reaction time for the complete removal of all protecting groups. The addition of appropriate scavengers is also critical. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage of this compound is its use in an orthogonal protection strategy. The Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group is labile to 2% hydrazine in DMF, while being stable to the piperidine used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage and removal of other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide is still on the solid support, which is particularly useful for on-resin cyclization to form lactam bridges.
Q2: What is aspartimide formation and why is it a concern with Asp(ODmab)?
A2: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving an aspartic acid residue. It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a cyclic succinimide intermediate. This process is catalyzed by the basic conditions of Fmoc deprotection (piperidine treatment). The aspartimide intermediate can then lead to several impurities, including the desired α-peptide, the isomeric β-peptide, and their respective racemized D-isomers, which are often difficult to separate from the target peptide. While the Dmab group was designed to offer an orthogonal cleavage strategy, studies have shown that peptides with Asp(ODmab) can still have a strong tendency to form aspartimide, sometimes with high efficiency, especially in sequences like Asp-Ala.
Q3: How can I monitor the cleavage of the Dmab group?
A3: The cleavage of the Dmab group with hydrazine releases a UV-active indazole byproduct. The progress of the deprotection reaction can be monitored spectrophotometrically by measuring the absorbance of the resin filtrate at 290 nm. This allows for a quantitative assessment of the cleavage reaction's completion.
Q4: Are there alternative protecting groups for Asp that are less prone to aspartimide formation?
A4: Yes, several alternative strategies exist to minimize aspartimide formation. One approach is to use protecting groups that provide more steric hindrance, such as Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl), which has been shown to be very effective at reducing aspartimide byproducts. Another strategy involves backbone protection, where a group like 2,4-dimethoxybenzyl (Dmb) is attached to the nitrogen of the amino acid following the Asp residue, sterically hindering the cyclization reaction.
Experimental Protocol: Purification of a Peptide Containing Asp(ODmab) by RP-HPLC
This protocol outlines a general procedure for the purification of a crude peptide synthesized with this compound. Optimization will be required based on the specific properties of the peptide.
1. Materials and Reagents:
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Crude peptide, cleaved from the resin and with protecting groups removed
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HPLC-grade water
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HPLC-grade acetonitrile (ACN)
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Trifluoroacetic acid (TFA)
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Preparative C18 RP-HPLC column
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Analytical C18 RP-HPLC column
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HPLC system with a UV detector
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Lyophilizer
2. Crude Peptide Preparation:
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Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with a mixture of Mobile Phase A and B (e.g., 50:50 A:B).
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If solubility is poor, sonicate the solution or add a small amount of acetic acid or formic acid.
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Centrifuge the solution to pellet any insoluble material before injection.
3. HPLC Method Development (Analytical Scale):
-
Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
Equilibrate the analytical C18 column with 95% A / 5% B.
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Inject a small amount of the dissolved crude peptide.
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Run a linear gradient to elute the peptide, for example, from 5% B to 65% B over 30 minutes.
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Monitor the elution at 220 nm and 280 nm.
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-
Analysis: Identify the peak corresponding to the target peptide based on its mass (determined by LC-MS). Optimize the gradient to achieve the best separation between the target peptide and major impurities.
4. Preparative HPLC Purification:
-
Equilibrate the preparative C18 column with the starting conditions determined from the analytical run.
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Inject the dissolved crude peptide onto the column.
-
Run the optimized gradient at the appropriate flow rate for the preparative column.
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Collect fractions corresponding to the target peptide peak.
5. Fraction Analysis and Lyophilization:
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Analyze the collected fractions using analytical RP-HPLC to determine their purity.
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Pool the fractions that meet the desired purity level.
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Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Visual Guides
Workflow for Troubleshooting Peptide Purification
Caption: A flowchart outlining the steps for troubleshooting the purification of synthetic peptides.
Aspartimide Formation Pathway
Caption: The chemical pathway leading to aspartimide formation and subsequent byproducts during Fmoc-SPPS.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
identifying byproducts in Fmoc-Asp(ODmab)-OH synthesis by HPLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Asp(ODmab)-OH, focusing on the identification of byproducts using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine, while the ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester) group protects the β-carboxyl side chain of aspartic acid. The ODmab group is an orthogonal protecting group, meaning it can be selectively removed under conditions that do not affect the Fmoc group or other common acid-labile side-chain protecting groups (like tBu).[3] This makes it particularly useful for synthesizing complex peptides, such as cyclic peptides or N-linked glycopeptides, where side-chain modification on the resin is required.[4][5]
Q2: Why is identifying byproducts by HPLC crucial in this compound synthesis?
Purity is paramount in peptide synthesis to ensure the final product has the correct sequence, structure, and biological activity. Even small amounts of impurities can significantly impact research outcomes and the therapeutic efficacy and safety of peptide-based drugs. HPLC is a high-resolution analytical technique used to separate the target molecule from closely related byproducts. Identifying these impurities helps to optimize synthesis protocols, improve purification strategies, and ensure the quality of the final peptide.
Q3: What are the most common types of byproducts encountered with this compound?
The most common byproducts are related to:
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Aspartimide Formation: This is a major side reaction where the peptide backbone nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide ring. This can lead to the formation of α- and β-piperidide adducts, as well as racemization and the generation of β-aspartyl peptides, which are often difficult to separate from the target peptide by HPLC.
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Incomplete Coupling or Deprotection: In the context of SPPS, failure to completely remove the Fmoc group results in deletion sequences. Conversely, issues with the coupling step can also lead to truncated peptides.
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Starting Material Impurities: The this compound reagent itself may contain impurities like the corresponding free amine (H-Asp(ODmab)-OH) or dipeptide adducts (e.g., Fmoc-Asp-Asp(ODmab)-OH), which can be incorporated into the peptide sequence.
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Premature Cleavage of ODmab: While generally stable, the ODmab group can be sensitive. Sluggish or incomplete cleavage has been observed, and certain conditions might lead to its unintended partial removal.
Troubleshooting Guide for HPLC Analysis
Q4: My HPLC chromatogram shows multiple peaks around the main product peak with identical mass. What could they be?
This is a classic sign of aspartimide formation . The succinimide intermediate formed is unstable and can hydrolyze back to the aspartyl peptide in two forms: the correct α-aspartyl peptide and the incorrect β-aspartyl peptide. Furthermore, the intermediate is chirally unstable, leading to racemization (formation of D-Asp isomers).
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β-Aspartyl peptides and D-Aspartyl peptides often have the same mass as the target peptide but different conformations, causing them to have very similar retention times that are extremely difficult to resolve with standard HPLC methods.
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Action:
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Optimize the synthesis protocol to minimize aspartimide formation. Using a sterically hindered protecting group like Fmoc-Asp(OBno)-OH is one strategy to reduce this side reaction.
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Modify HPLC conditions (e.g., change the gradient slope, temperature, or mobile phase pH) to improve the resolution of these isomers.
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Employ chiral chromatography to detect and quantify enantiomeric impurities.
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Q5: I see a significant peak that corresponds to a deletion sequence in my peptide. What is the cause?
A peak corresponding to a peptide missing the Asp residue (or another amino acid) points to incomplete Fmoc deprotection in the preceding synthesis cycle.
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Cause: The Fmoc group was not fully removed, leaving the N-terminal amine blocked and unable to react with the incoming this compound. This can be caused by peptide aggregation, poor resin swelling, or degraded deprotection reagents (e.g., old piperidine).
-
Action:
-
Perform a Kaiser test after the deprotection step to confirm the presence of free primary amines before proceeding with coupling. A positive (blue) result indicates successful deprotection.
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Increase the deprotection time or use a double deprotection protocol.
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Ensure reagents are high quality and the resin is properly swelled.
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Q6: My HPLC shows a peak with a higher molecular weight, suggesting an insertion. How did this happen?
This typically points to impurities in the Fmoc-amino acid starting material or premature Fmoc removal during coupling .
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Cause 1: Dipeptide Impurity: The this compound raw material might contain Fmoc-Asp-Asp(ODmab)-OH dipeptide impurities, which get incorporated into the peptide chain, causing a double insertion of Asp.
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Cause 2: In-situ Fmoc Removal: If residual piperidine from the previous deprotection step is not thoroughly washed away, it can cause the Fmoc group of the newly added this compound to be removed in the coupling solution. This exposes the amine, allowing for a second coupling event.
-
Action:
-
Verify the purity of the this compound lot. Use reagents from reputable suppliers with low levels of specified impurities.
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Ensure a thorough washing protocol is followed after the Fmoc deprotection step to completely remove all traces of piperidine.
-
Q7: I am trying to cleave the ODmab group on-resin with hydrazine, but the reaction seems slow or incomplete. How can I confirm this with HPLC?
Sluggish cleavage of the Dmab group has been reported and appears to be sequence-dependent.
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Detection: After the cleavage reaction, a small aliquot of the peptide can be fully cleaved from the resin (using TFA), purified, and analyzed by LC-MS. A peak with a mass corresponding to the peptide with the Dmab group still attached would confirm incomplete cleavage.
-
Monitoring: The removal of the Dmab group with hydrazine generates a UV-active indazole byproduct, which can be monitored spectrophotometrically (around 290 nm) to track the reaction's progress.
-
Action: If cleavage is slow, washing the resin with 20% DIPEA in DMF/water (90:10) has been shown to be effective in facilitating the final elimination step.
Data Summary
The table below summarizes common byproducts, their causes, and expected analytical signatures.
| Byproduct/Impurity | Potential Cause(s) | Expected Mass Change (from Target Peptide) | Typical HPLC Elution Behavior |
| β-Aspartyl Isomer | Aspartimide Formation | No change | Very close to the main peak, often co-eluting |
| D-Aspartyl Isomer | Aspartimide Formation (Racemization) | No change | Very close to the main peak, often co-eluting |
| α/β-Piperidide Adduct | Aspartimide Formation + Piperidine Attack | +85.15 Da (Piperidine) | Typically elutes close to the main peak |
| Deletion Sequence | Incomplete Fmoc Deprotection | - Mass of one amino acid residue | Elutes earlier (more polar) than the target |
| Insertion Sequence | Dipeptide impurity in raw material | + Mass of one amino acid residue | Elutes later (less polar) than the target |
| Acetate Capping | Acetic acid impurity in reagents | - (Mass of peptide chain beyond capping) | Results in truncated sequences, eluting earlier |
Experimental Protocols
General HPLC Method for Purity Analysis
This is a representative protocol. The gradient and column may need to be optimized for specific peptides.
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV detector at 220 nm and 280 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying byproducts observed during the HPLC analysis of a peptide synthesized using this compound.
Caption: Troubleshooting workflow for identifying byproducts by HPLC-MS.
References
Technical Support Center: Mass Spectrometry Analysis of Peptides with Asp(ODmab)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of peptides containing the Asp(ODmab) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the Asp(ODmab) protecting group and why is it used?
A1: Asp(ODmab), where ODmab stands for 4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}methyl)benzyl ester, is a side-chain protecting group for aspartic acid used in solid-phase peptide synthesis (SPPS). It is favored for its orthogonality, as it can be selectively removed under mild conditions using hydrazine, which does not affect other common protecting groups like Boc and tBu that are cleaved by acid.
Q2: What are the most common issues encountered during the mass spectrometry analysis of peptides with Asp(ODmab)?
A2: The most prevalent issues include the observation of unexpected masses due to:
-
Aspartimide formation: A major side reaction during synthesis that leads to a cyclic intermediate. This can then hydrolyze to form a mixture of α- and β-aspartyl peptides (isoaspartate), which are isobaric (have the same mass) but may have different retention times in LC-MS.[1]
-
Premature cleavage of the ODmab group: The ODmab group can be labile under certain mass spectrometry conditions, particularly with acidic matrices in MALDI-TOF analysis.[2]
-
Incomplete deprotection: If the goal is to analyze the deprotected peptide, incomplete removal of the ODmab group will result in the observation of the protected peptide mass.
Q3: How can I differentiate between the desired peptide and its isoaspartate-containing isomer by mass spectrometry?
A3: Differentiating between Asp and isoAsp residues is challenging with mass spectrometry alone because they have the same mass.[3] However, you can often distinguish them by:
-
Liquid Chromatography (LC): The isomers may have different retention times on a high-resolution HPLC column.
-
Tandem Mass Spectrometry (MS/MS): While challenging, careful analysis of the fragmentation patterns may reveal subtle differences that can help distinguish the isomers.
-
Enzymatic Digestion: Specific enzymes can cleave at aspartic acid but not isoaspartic acid, allowing for indirect identification.
Troubleshooting Guide
Problem: I see an unexpected peak in my mass spectrum with a mass loss of 18 Da from my expected Asp(ODmab)-containing peptide.
-
Possible Cause: This is a strong indication of aspartimide formation. The cyclization of the aspartyl residue to form the aspartimide results in the loss of a water molecule (18 Da).
-
Troubleshooting Steps:
-
Review Synthesis Conditions: Aspartimide formation is often promoted by the base used for Fmoc deprotection during SPPS.[1] Consider if the synthesis conditions, particularly for Asp-Gly or Asp-Ser sequences, could be optimized to minimize this side reaction.
-
LC-MS/MS Analysis: Analyze your sample using a high-resolution LC-MS/MS system. Look for peaks with the same mass-to-charge ratio but different retention times, which could correspond to the α- and β-aspartyl isomers resulting from the hydrolysis of the aspartimide.
-
Fragmentation Analysis: Scrutinize the MS/MS spectra of the unexpected peak. While challenging, differences in fragment ion intensities compared to the expected peptide might provide clues.
-
Problem: My MALDI-TOF spectrum shows a significant peak corresponding to the deprotected peptide, even though I haven't treated it with hydrazine.
-
Possible Cause: The ODmab group is likely being cleaved in the mass spectrometer. This is a known issue with acid-labile protecting groups when using acidic MALDI matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[2]
-
Troubleshooting Steps:
-
Change MALDI Matrix: Switch to a less acidic or neutral matrix, such as sinapinic acid or 2,4,6-trihydroxyacetophenone.
-
Use Negative Ion Mode: Acquiring the spectrum in negative ion mode can sometimes reduce in-source decay and preserve labile protecting groups.
-
Optimize Laser Fluence: Use the minimum laser power necessary to obtain a good signal, as excessive energy can contribute to fragmentation.
-
Problem: My LC-MS analysis shows multiple peaks with the same mass-to-charge ratio as my target peptide.
-
Possible Cause: This can be due to several factors:
-
Isomers: As mentioned, aspartimide formation can lead to α- and β-aspartyl isomers with different chromatographic properties.
-
Chromatographic Issues: Poor chromatography can lead to peak splitting. This can be caused by a mismatch between the sample solvent and the mobile phase, column overloading, or a degraded column.
-
-
Troubleshooting Steps:
-
Confirm Isomer Presence: If aspartimide formation is suspected, review the synthesis and consider the possibility of isomers.
-
Optimize Chromatography:
-
Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
-
Try injecting a smaller amount of the sample to rule out column overloading.
-
Use a well-maintained column and consider trying a different column chemistry if the problem persists.
-
-
Quantitative Data Summary
The following table summarizes the expected mass shifts for common species observed during the analysis of Asp(ODmab)-containing peptides. The exact mass of the ODmab protecting group is 315.42 Da.
| Species | Modification | Mass Change (Da) | Notes |
| Aspartimide formation | Loss of H₂O | -18.01 | Occurs during synthesis, leading to a cyclic intermediate. |
| Hydrolysis of aspartimide | Addition of H₂O to aspartimide | +18.01 | Results in a mixture of α- and β-aspartyl peptides (isoaspartate). The net mass is the same as the starting peptide. |
| Premature deprotection | Loss of ODmab group | -315.42 | The ODmab group is replaced by a hydrogen atom. |
| Incomplete deprotection | Retention of ODmab group | 0 | The protected peptide is observed when the deprotected peptide is expected. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Asp(ODmab) Peptides
This protocol is a general guideline and may require optimization for your specific peptide and instrument.
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, such as 5% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
Centrifuge the sample to remove any particulates before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 2-5% B, ramp to 50-80% B over 30-60 minutes, followed by a wash at high %B and re-equilibration at the starting conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: A range that covers the expected m/z of the precursor and fragment ions (e.g., 200-2000 m/z).
-
Data Acquisition: Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant precursor ions.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Protocol 2: MALDI-TOF Analysis of Asp(ODmab) Peptides
-
Matrix Selection and Preparation:
-
For peptides with labile protecting groups, consider using a neutral matrix like sinapinic acid.
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA for sinapinic acid, although for labile groups, omitting the acid is recommended if possible).
-
-
Sample Spotting:
-
Mix the peptide sample (typically 1 µL of a ~10 pmol/µL solution) with the matrix solution (1 µL) on the MALDI target plate.
-
Allow the spot to air dry completely (the dried-droplet method).
-
-
MS Acquisition:
-
Mode: Linear or reflector mode. Reflector mode provides higher mass accuracy.
-
Ionization: Positive or negative ion mode. Consider negative ion mode to minimize in-source decay.
-
Laser Fluence: Use the minimum laser power required for good signal intensity to avoid fragmentation of the protecting group.
-
Visualizations
Caption: Cleavage of the Asp(ODmab) protecting group using hydrazine.
Caption: Experimental workflow for LC-MS/MS analysis of Asp(ODmab) peptides.
Caption: Troubleshooting logic for unexpected peaks in the mass spectrum.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ODmab Group Stability in the Presence of Piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group. The focus is on its stability during piperidine treatment in the context of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the ODmab group stable to piperidine used for Fmoc deprotection?
Yes, the ODmab protecting group is designed to be stable to the standard conditions used for Fmoc deprotection, which typically involves treatment with 20% piperidine in N,N-dimethylformamide (DMF).[1][2] This orthogonality allows for the selective removal of the Fmoc group without affecting the ODmab-protected side chain.
Q2: What is the correct method for removing the ODmab protecting group?
The ODmab group is cleaved using a two-step process involving hydrazine.[1][2] First, treatment with 2% hydrazine in DMF removes the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) moiety. This is followed by the collapse of the resulting p-amino benzyl ester, which releases the free carboxylic acid.
Q3: I am observing incomplete peptide synthesis or side products when using ODmab-protected amino acids. Could piperidine be affecting the ODmab group?
While it is unlikely that piperidine directly cleaves the ODmab group, issues during synthesis can be misattributed to its instability. Common problems that may arise include:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that hinder the access of reagents, including piperidine for Fmoc deprotection and coupling reagents for the next amino acid.[3]
-
Incomplete Fmoc Deprotection: Insufficient deprotection times or degraded piperidine solutions can lead to incomplete removal of the Fmoc group, resulting in deletion sequences.
-
Steric Hindrance: Bulky amino acids near the ODmab-protected residue can sterically hinder reactions.
-
Side Reactions of ODmab: The use of the ODmab group has been associated with the formation of Nα-pyroglutamyl chain-terminated peptides and can present challenges in side-chain-to-side-chain cyclization reactions.
Q4: How can I troubleshoot issues that I suspect are related to ODmab stability during piperidine treatment?
It is crucial to first confirm that the issue is not with the Fmoc deprotection step itself. You can monitor the completeness of Fmoc removal using methods like the Kaiser test or by UV monitoring of the dibenzofulvene-piperidine adduct in the effluent. If Fmoc deprotection is complete, consider the possibility of peptide aggregation or other sequence-dependent issues.
Troubleshooting Guides
Issue 1: Incomplete reaction or low yield after a coupling step following Fmoc deprotection of a residue preceding an ODmab-protected amino acid.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete Fmoc Deprotection | Verify the completeness of the Fmoc removal. | Kaiser Test: 1. Take a small sample of resin beads. 2. Wash thoroughly with DMF and then ethanol. 3. Add a few drops each of ninhydrin solutions A, B, and C. 4. Heat at 100°C for 5 minutes. A dark blue color indicates successful deprotection (free primary amine). UV Monitoring: Monitor the UV absorbance of the deprotection solution effluent at ~301 nm. The absorbance should plateau and return to baseline, indicating the completion of the reaction. |
| Peptide Aggregation | Use a stronger deprotection solution or modify synthesis conditions. | Modified Deprotection: Consider adding 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution for difficult sequences. Solvent Disruption: Incorporate solvents known to disrupt secondary structures, if compatible with your synthesis. |
| Steric Hindrance | Extend coupling times or use a more potent coupling reagent. | Extended Coupling: Increase the coupling reaction time and monitor completion using a colorimetric test like the Kaiser test. |
Issue 2: Observation of unexpected side products in the final peptide.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Nα-pyroglutamyl formation | This is a known side reaction with Glu(ODmab). | Alternative Protection: If this side reaction is significant, consider using an alternative side-chain protecting group for glutamic acid, such as an allyl ester, for cyclization strategies. |
| Aspartimide Formation | While ODmab is used for aspartic acid, aspartimide formation is a general issue in Fmoc-SPPS, catalyzed by bases like piperidine. | Milder Base: For sequences prone to aspartimide formation, consider using a milder base like piperazine for Fmoc deprotection. |
Quantitative Data Summary
The stability of the ODmab group to various reagents is primarily qualitative, based on its successful use in orthogonal synthesis strategies.
| Protecting Group | Reagent | Stability | Reference |
| O-Dmab | 20% Piperidine in DMF | Stable | |
| O-Dmab | Trifluoroacetic Acid (TFA) | Stable | |
| O-Dmab | 2% Hydrazine in DMF | Cleaved | |
| Fmoc | 20% Piperidine in DMF | Cleaved |
Experimental Protocols
Standard Fmoc Deprotection
-
Wash: Wash the peptide-resin with DMF (3 times).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged.
-
Agitate: Gently agitate the mixture at room temperature for 10-20 minutes.
-
Drain: Remove the deprotection solution.
-
Second Deprotection (Optional): Repeat the deprotection step with fresh reagent for 5-10 minutes to ensure completeness.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
ODmab Group Removal
-
Wash: Wash the peptide-resin with DMF.
-
Hydrazine Treatment: Add a solution of 2% hydrazine in DMF to the resin.
-
Agitate: Gently agitate the mixture at room temperature. The reaction time can vary, but it is typically on the order of minutes.
-
Monitor: The progress of the reaction can be monitored by spectrophotometry, as the indazole cleavage product has a strong absorbance at 290 nm.
-
Wash: Once the reaction is complete, wash the resin thoroughly with DMF.
Visualizations
Caption: ODmab stability and cleavage workflow in SPPS.
Caption: Troubleshooting logic for ODmab-related synthesis issues.
References
Validation & Comparative
A Head-to-Head Comparison for Peptide Synthesis: Fmoc-Asp(ODmab)-OH vs. Fmoc-Asp(OtBu)-OH
In the precise and demanding field of solid-phase peptide synthesis (SPPS), the selection of protecting groups for trifunctional amino acids is a critical decision that profoundly impacts the yield, purity, and ultimate success of synthesizing a target peptide. For the incorporation of aspartic acid, two commonly utilized derivatives are Fmoc-Asp(OtBu)-OH and Fmoc-Asp(ODmab)-OH. This guide provides a detailed, data-supported comparison to assist researchers, scientists, and drug development professionals in making an informed choice between these two essential building blocks.
While Fmoc-Asp(OtBu)-OH has long been the standard choice for aspartic acid incorporation, its use is shadowed by the persistent challenge of aspartimide formation. In contrast, this compound offers an orthogonal protection strategy, enabling selective deprotection for more complex peptide modifications, though it is not without its own set of considerations.
At a Glance: Key Performance Differences
The following table summarizes the fundamental differences in performance between the OtBu and ODmab protecting groups for the side chain of Fmoc-aspartic acid in SPPS.
| Parameter | Fmoc-Asp(OtBu)-OH | This compound | Key Advantage |
| Primary Function | Standard side-chain carboxyl protection. | Orthogonal side-chain carboxyl protection. | ODmab: Enables selective deprotection for complex syntheses. |
| Deprotection Conditions | Strong acid (e.g., high concentration of TFA), concurrent with resin cleavage. | 2% Hydrazine in DMF. | ODmab: Mild and selective deprotection. |
| Aspartimide Formation | Prone to aspartimide formation, particularly in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser. | Also prone to base-catalyzed aspartimide formation. | Context-dependent: Neither offers complete immunity, but alternatives to OtBu are often sought to mitigate this risk. |
| Orthogonality | Not orthogonal to standard Fmoc/tBu strategy. | Orthogonal to the Fmoc/tBu strategy. | ODmab: Allows for on-resin side-chain modification. |
| Applications | Routine synthesis of linear peptides. | Synthesis of cyclic peptides, branched peptides, and N-linked glycopeptides. | ODmab: Versatility in advanced peptide synthesis. |
| Cost-Effectiveness | Generally more cost-effective. | Typically more expensive. | OtBu: More economical for standard peptide synthesis. |
| Monitoring of Deprotection | Not applicable (cleaved at the final step). | Deprotection can be monitored by UV spectrophotometry due to the release of an indazole byproduct. | ODmab: Allows for real-time monitoring of the deprotection reaction. |
The Chemistry of Protection and Deprotection
The choice between Fmoc-Asp(OtBu)-OH and this compound is fundamentally a choice between a standard, globally deprotected group and a selectively cleavable orthogonal group. This difference dictates the potential applications and synthetic strategies.
Fmoc-Asp(OtBu)-OH: The Conventional Approach
The tert-butyl (tBu) ester is a widely used protecting group for the side chain of aspartic acid. Its key feature is its stability to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc group during peptide chain elongation. The OtBu group is cleaved simultaneously with the final cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).
The primary drawback of this approach is the susceptibility of the Asp(OtBu) residue to aspartimide formation. This side reaction is initiated by the basic conditions of Fmoc deprotection and is particularly prevalent in sequences where aspartic acid is followed by a sterically unhindered amino acid such as glycine, asparagine, or serine. Aspartimide formation can lead to a mixture of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized products, which significantly reduces the yield and purity of the desired peptide.
This compound: The Orthogonal Strategy
The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester provides an orthogonal protection strategy. It is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final TFA cleavage. The ODmab group is selectively removed using a mild solution of 2% hydrazine in DMF.
This orthogonality is highly advantageous for the synthesis of complex peptides. For instance, the selective deprotection of the Asp(ODmab) side chain allows for on-resin cyclization to form lactam bridges, the synthesis of branched peptides, or the attachment of moieties such as glycans for the synthesis of N-linked glycopeptides. However, it is important to note that as a p-substituted benzyl-type ester, Asp(ODmab) containing peptides are also susceptible to base-catalyzed aspartimide formation.
Experimental Data and Performance Comparison
Aspartimide Formation:
-
Fmoc-Asp(OtBu)-OH: In a study using the scorpion toxin II model peptide (VKDGYI), significant aspartimide formation was observed. After treatment with 20% piperidine in DMF for 200 minutes (simulating 100 deprotection cycles), the desired peptide was only a minor component of the crude product.
-
This compound: Studies have shown that Asp(Dmab)-containing peptides are prone to base-catalyzed aspartimide formation. The extent of this side reaction is sequence-dependent.
Experimental Protocols
The following are generalized experimental protocols for the use of Fmoc-Asp(OtBu)-OH and this compound in automated solid-phase peptide synthesis.
Standard Protocol for Fmoc-Asp(OtBu)-OH in SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Coupling of Fmoc-Asp(OtBu)-OH:
-
Pre-activate Fmoc-Asp(OtBu)-OH (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the OtBu and other side-chain protecting groups.
Protocol for On-Resin Side-Chain Deprotection of this compound
-
Peptide Synthesis: Synthesize the peptide chain on the resin following the standard SPPS protocol (steps 1-6 above), incorporating this compound at the desired position. After the final amino acid coupling, ensure the N-terminal Fmoc group is removed. It is advisable to protect the N-terminus with a Boc group if further chain elongation is not desired.
-
Washing: Wash the resin thoroughly with DMF.
-
ODmab Deprotection:
-
Prepare a fresh solution of 2% hydrazine monohydrate in DMF.
-
Treat the resin with the hydrazine solution for 3 minutes and drain. Repeat this treatment multiple times (e.g., 2-3 times for 10-15 minutes each) until deprotection is complete. The progress can be monitored by analyzing the filtrate for the UV-active indazole byproduct.
-
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.
-
On-Resin Modification: The now-free aspartic acid side chain is available for subsequent reactions, such as cyclization or conjugation.
-
Final Cleavage: Cleave the modified peptide from the resin using the standard TFA cleavage cocktail.
Visualizing the Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative SPPS workflows for Fmoc-Asp(OtBu)-OH and this compound.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: The principle of orthogonal protection in solid-phase peptide synthesis.
Conclusion
The choice between Fmoc-Asp(OtBu)-OH and this compound is dictated by the synthetic goal. For routine, cost-effective synthesis of linear peptides where the risk of aspartimide formation is deemed manageable or can be mitigated by other means, Fmoc-Asp(OtBu)-OH remains a viable option. However, for the synthesis of complex peptides requiring on-resin side-chain modification, such as cyclic or N-linked glycopeptides, the orthogonal protection offered by this compound is indispensable. Researchers must weigh the increased cost and potential for aspartimide formation of the ODmab group against the synthetic flexibility and opportunities it provides. Careful sequence analysis and consideration of the final peptide's complexity are paramount in selecting the appropriate protected aspartic acid derivative.
A Researcher's Guide to Aspartic Acid Protection: A Comparative Analysis of ODmab and Other Key Protecting Groups
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the effective protection of the aspartic acid (Asp) side chain is a critical determinant of success. The inherent reactivity of the β-carboxyl group makes it prone to a notorious side reaction: aspartimide formation. This undesirable cyclization can lead to a cascade of impurities, including peptide backbone rearrangement and racemization, ultimately compromising the purity and yield of the target peptide. This guide provides an objective comparison of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group with other commonly employed aspartic acid protecting groups, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research.
The primary challenge in synthesizing peptides containing aspartic acid lies in preventing the formation of an aspartimide intermediate. This base-catalyzed intramolecular cyclization is particularly problematic during the repeated piperidine treatments used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). The choice of the protecting group for the β-carboxyl group of aspartic acid is therefore paramount to mitigating this detrimental side reaction.
Performance Comparison of Aspartic Acid Protecting Groups
The efficacy of various protecting groups in suppressing aspartimide formation has been the subject of extensive research. Here, we compare the performance of ODmab with the commonly used tert-butyl (OtBu), 3-methylpent-3-yl (OMpe), and 5-n-butyl-5-nonyl (OBno) esters.
| Protecting Group | Key Features | Aspartimide Formation (%) in Asp-Gly sequence | Cleavage Conditions | Orthogonality |
| ODmab | Orthogonal, hydrazine-labile | High | 2% Hydrazine in DMF | Yes, orthogonal to acid- and base-labile groups.[1][2] |
| OtBu | Standard, acid-labile | High | Strong acid (e.g., TFA) | No, removed with other t-butyl based protecting groups.[3][4] |
| OMpe | Bulky, acid-labile | Reduced | Strong acid (e.g., TFA) | No, removed with other t-butyl based protecting groups.[5] |
| OBno | Very bulky, acid-labile | Very Low | Strong acid (e.g., TFA) | No, removed with other t-butyl based protecting groups. |
Note: Aspartimide formation is highly sequence-dependent. The Asp-Gly motif is particularly prone to this side reaction.
As the data indicates, while ODmab offers the advantage of orthogonality, allowing for selective deprotection, it shows a strong tendency to form aspartimides. In contrast, the use of sterically hindered ester protecting groups significantly reduces the incidence of this side reaction. The bulky OMpe group offers a considerable improvement over the standard OtBu group. The even more sterically demanding OBno group has been shown to be exceptionally effective in minimizing aspartimide formation, even in challenging sequences.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of these protecting groups in peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for SPPS, which forms the basis for the subsequent specific protocols.
Protocol 1: Coupling of Fmoc-Asp(ODmab)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.).
-
Coupling: Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF.
Protocol 2: Deprotection of the ODmab Group
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Hydrazine Treatment: Treat the resin with a solution of 2% hydrazine monohydrate in DMF. Repeat this treatment 5 times for 3 minutes each.
-
Washing: Wash the resin thoroughly with DMF. The deprotected carboxyl group is now available for further modification.
Protocol 3: Coupling of Fmoc-Asp(OtBu/OMpe/OBno)-OH
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: Dissolve the respective Fmoc-Asp(OR)-OH (3 eq.) (where R = tBu, Mpe, or Bno), a coupling reagent like HATU (2.9 eq.), in DMF. Add DIPEA (6 eq.).
-
Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. For the bulkier OMpe and OBno groups, a double coupling may be necessary to ensure complete reaction.
-
Washing: Wash the resin with DMF, DCM, and then DMF.
Protocol 4: Final Cleavage and Deprotection (for OtBu, OMpe, OBno)
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane). A common mixture is TFA/TIS/H2O (95:2.5:2.5).
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Aspartimide Formation
Understanding the mechanism of aspartimide formation is key to developing strategies for its prevention. The following diagram illustrates this base-catalyzed intramolecular cyclization.
Structures of Aspartic Acid Protecting Groups
The steric hindrance provided by the protecting group is a crucial factor in preventing aspartimide formation. The structures of the discussed protecting groups are shown below.
Conclusion
The choice of an appropriate protecting group for aspartic acid is a critical decision in peptide synthesis. While ODmab offers the unique advantage of orthogonality for applications requiring selective side-chain manipulation, its high propensity for aspartimide formation necessitates careful consideration and optimization of synthesis conditions. For routine peptide synthesis where the primary goal is to minimize side reactions, the use of sterically hindered protecting groups is highly recommended. Fmoc-Asp(OMpe)-OH provides a significant improvement over the standard Fmoc-Asp(OtBu)-OH. For sequences that are particularly susceptible to aspartimide formation, Fmoc-Asp(OBno)-OH stands out as a superior choice, effectively suppressing this problematic side reaction and leading to higher purity and yield of the final peptide product. By understanding the performance characteristics and employing the detailed protocols provided in this guide, researchers can make informed decisions to overcome the challenges associated with synthesizing aspartic acid-containing peptides.
References
A Head-to-Head Battle of Orthogonal Protecting Groups: ODmab vs. ivDde in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. This guide provides an in-depth, objective comparison of two widely used hydrazine-labile protecting groups: the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) group for carboxylic acids and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group for primary amines. This analysis, supported by experimental data, aims to facilitate informed decisions in the design and execution of complex peptide synthesis strategies.
In the realm of solid-phase peptide synthesis (SPPS), particularly when employing the popular Fmoc/tBu strategy, the use of orthogonal protecting groups is indispensable for the synthesis of branched, cyclic, or otherwise modified peptides.[1] Both ODmab and ivDde offer the advantage of being stable to the basic conditions used for Fmoc-deprotection and the acidic conditions for cleavage from the resin, yet they can be selectively removed with hydrazine.[2][3] This orthogonality allows for site-specific manipulations of the peptide backbone or side chains while the peptide remains anchored to the solid support.
The fundamental difference between these two protecting groups lies in the functional group they protect. The ODmab group is employed to protect the side-chain carboxyl groups of acidic amino acids such as aspartic acid (Asp) and glutamic acid (Glu).[2] Conversely, the ivDde group is utilized to protect the side-chain primary amino groups of basic amino acids like lysine (Lys) and ornithine (Orn).[3] A crucial chemical distinction is that the ODmab protecting group itself incorporates an ivDde moiety. Consequently, the deprotection of ODmab is a two-step process initiated by the hydrazinolytic cleavage of the ivDde group, followed by the collapse of the resulting p-amino benzyl ester to release the free carboxylic acid.
Performance Comparison: A Data-Driven Analysis
The choice between ODmab and ivDde, or their combined use in a synthetic strategy, hinges on their relative performance in terms of cleavage efficiency, stability, and potential for side reactions. The following table summarizes key quantitative data comparing these two protecting groups.
| Parameter | ODmab | ivDde | Key Considerations & References |
| Functionality Protected | Carboxylic Acid (Side chain of Asp, Glu) | Primary Amine (Side chain of Lys, Orn) | ODmab is a benzyl ester derivative containing an ivDde group. |
| Primary Cleavage Reagent | 2% Hydrazine in DMF | 2% Hydrazine in DMF | Both are cleaved under mild, orthogonal conditions to Fmoc/tBu strategies. |
| Cleavage Mechanism | Two-step: 1. Hydrazinolysis of ivDde moiety 2. 1,6-elimination of p-aminobenzyl ester | One-step: Hydrazinolysis | The second step of ODmab cleavage can be sluggish and sequence-dependent. |
| Cleavage Monitoring | Spectrophotometric detection of indazole byproduct at ~290 nm | Spectrophotometric detection of indazole byproduct at ~290 nm | The release of the chromophoric indazole allows for real-time monitoring of the initial deprotection step. |
| Reported Side Reactions | - Aspartimide formation- Pyroglutamate formation | - Incomplete cleavage- Migration (less common than with Dde) | Aspartimide formation is a known risk with Asp(ODmab). Sluggish cleavage of ivDde can occur in aggregated sequences or near the C-terminus. |
| Stability | Generally stable to Fmoc deprotection conditions (e.g., 20% piperidine in DMF) | More stable than the parent Dde group, with reduced migration. However, some degradation can occur with repeated piperidine treatments in long syntheses. | While stable, some studies report minor degradation of both groups during prolonged exposure to piperidine. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of ODmab and ivDde protecting groups. Below are representative protocols for the on-resin deprotection of each.
ODmab Deprotection Protocol (Batch-wise)
This protocol is designed for the selective removal of the ODmab group from an aspartic or glutamic acid side chain on a solid support.
-
Resin Swelling: Swell the peptidyl-resin (e.g., 100 mg) in N,N-dimethylformamide (DMF) (2 mL) for 30 minutes in a suitable solid-phase synthesis vessel.
-
Drain: Remove the DMF from the vessel.
-
Prepare Cleavage Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
First Hydrazine Treatment: Add the 2% hydrazine/DMF solution (2 mL) to the resin.
-
Reaction: Gently agitate the resin suspension at room temperature for 3-5 minutes.
-
Drain: Drain the cleavage solution.
-
Repeat Hydrazine Treatment: Repeat steps 4-6 two to four more times to ensure complete removal of the ivDde moiety. The progress of the reaction can be monitored by measuring the UV absorbance of the collected filtrate at approximately 290 nm for the presence of the indazole byproduct.
-
Wash: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Facilitate Final Cleavage (if necessary): For sequences where the second-stage elimination of the p-aminobenzyl ester is sluggish, a subsequent wash with a mild base solution, such as 5% DIPEA in DMF or 5mM NaOH in methanol/water, can be performed.
-
Final Wash: Wash the resin extensively with DMF and then with dichloromethane (DCM) before proceeding to the next synthetic step.
ivDde Deprotection Protocol (Batch-wise)
This protocol is for the selective removal of the ivDde group from a lysine or ornithine side chain.
-
Resin Preparation: Swell the peptidyl-resin (e.g., 1 g) in DMF in a reaction vessel.
-
Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For challenging sequences, the concentration can be increased to 4% or higher, but this should be done with caution as it may increase the risk of side reactions.
-
Deprotection Reaction: Add the hydrazine solution (approximately 25 mL per gram of resin) to the resin.
-
Incubation: Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.
-
Filtration: Filter the solution from the resin.
-
Repeat Treatments: Repeat the hydrazine treatment (steps 3-5) two to three more times. Monitoring the UV absorbance of the filtrate at ~290 nm can confirm the completion of the reaction.
-
Washing: Wash the resin thoroughly with DMF (e.g., 3 x 25 mL) to remove all traces of hydrazine and the cleavage byproducts.
-
Final Wash: Perform a final wash with DCM before proceeding with the subsequent synthetic steps.
Visualization of Orthogonal Deprotection Strategies
The following diagrams illustrate the logical workflow of employing ODmab and ivDde in the context of Fmoc-based solid-phase peptide synthesis.
Concluding Remarks
Both ODmab and ivDde are powerful tools in the arsenal of the peptide chemist, enabling the synthesis of complex and highly modified peptides. The ODmab protecting group, with its two-stage cleavage, offers an orthogonal strategy for the modification of acidic residues. However, researchers must be mindful of the potential for sluggish cleavage of the p-aminobenzyl ester and the risk of side reactions such as aspartimide formation.
The ivDde protecting group provides a robust method for the orthogonal protection of primary amines, demonstrating greater stability than its predecessor, Dde. While generally reliable, challenges with incomplete cleavage can arise in sterically hindered or aggregated peptide sequences, sometimes necessitating harsher deprotection conditions.
The optimal choice between ODmab and ivDde, or the decision to use them in concert, will ultimately be dictated by the specific requirements of the target peptide, including its sequence and the desired modifications. Careful planning of the synthetic strategy and optimization of the deprotection conditions for each specific case are paramount to achieving high yields and purity of the final product.
References
A Comparative Guide to Analytical Methods for Purity Assessment of Fmoc-Asp(ODmab)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of raw materials is paramount. Fmoc-Asp(ODmab)-OH, a critical building block, requires rigorous quality control to prevent the incorporation of impurities that can compromise the final peptide's efficacy and safety. This guide provides a comparative overview of two primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Key Purity-Related Impurities
Several potential impurities can arise during the synthesis and storage of this compound. These include:
-
Diastereomeric Impurities: The presence of the D-enantiomer can lead to the synthesis of undesired peptide diastereomers, which can be difficult to separate and may have altered biological activity.
-
Related Amino Acid Impurities: These can include free Fmoc-Asp-OH, where the ODmab protecting group is absent, or impurities from the starting materials.
-
Aspartimide Formation: A common side reaction for aspartic acid derivatives, leading to a cyclic imide that can undergo further reactions to form β-aspartyl peptides or racemized products.[1]
-
Dipeptide Adducts: Formation of Fmoc-Asp(ODmab)-Asp(ODmab)-OH during the synthesis of the protected amino acid.
-
Beta-Alanine Adducts: Contamination with Fmoc-β-Ala-OH or its dipeptide with the desired amino acid.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the analysis of this compound purity by HPLC and ¹H NMR.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Chiral Purity Analysis (Alternative Method) | Chemical Purity Analysis (Proposed Method) |
| Instrumentation | Chiral HPLC System | Reverse-Phase HPLC System |
| Column | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)[2] | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic (e.g., 60% B)[2] | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 35 °C |
| Detection | UV at 265 nm | UV at 265 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | L-enantiomer: ~6 min, D-enantiomer: ~7 min | ~15 minutes |
Table 2: Quantitative ¹H NMR (qNMR) Spectroscopy Parameters
| Parameter | Value |
| Instrumentation | 400 MHz NMR Spectrometer |
| Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Maleic Anhydride |
| Analyte Concentration | ~10 mg/mL |
| Internal Standard Concentration | ~5 mg/mL |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time | 4 s |
| Temperature | 298 K |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical and enantiomeric purity of this compound.
A. Chemical Purity by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 0.5 mg/mL solution.
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column and the mobile phases as described in Table 1.
-
Equilibrate the column with the initial mobile phase composition (5% B) for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program and record the chromatogram for 30 minutes.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
B. Enantiomeric Purity by Chiral HPLC
-
Sample Preparation: Prepare the sample as described for the RP-HPLC analysis.
-
Chromatographic Conditions:
-
Install a polysaccharide-based chiral column in the HPLC system.
-
Set the isocratic mobile phase composition as detailed in Table 1 (e.g., 60% Acetonitrile / 40% 0.1% TFA in Water).[2]
-
Equilibrate the column for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic anhydride (internal standard) into the same vial.
-
Dissolve the mixture in 1 mL of DMSO-d₆.
-
Transfer an appropriate volume of the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using the parameters outlined in Table 2. Ensure the relaxation delay is sufficient for full relaxation of all relevant protons.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic peak of this compound (e.g., the α-proton of the aspartic acid residue) and the singlet of the internal standard (maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Logical relationships in the purity assessment of this compound.
References
A Comparative Guide to the HPLC Analysis of Fmoc-Asp(ODmab)-OH Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of amino acid derivatives is critical for the successful synthesis of peptides. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Fmoc-Asp(ODmab)-OH purity. Experimental data from analogous compounds and detailed protocols are presented to facilitate methodological adaptation.
Comparison of HPLC Methods for Purity and Enantiomeric Analysis
The following tables summarize typical HPLC conditions for both reversed-phase purity assessment and chiral separation of Fmoc-protected aspartic acid derivatives. While specific data for this compound is not publicly available in comparative studies, the methods presented for structurally similar compounds like Fmoc-Asp-NH2 and Fmoc-Asp(OtBu)-OH are highly relevant and adaptable.
Table 1: Reversed-Phase HPLC for Chemical Purity Analysis
| Parameter | Method A: General Purity Assessment |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient from 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Sample Preparation | 1 mg/mL in 1:1 acetonitrile/water |
This method is adapted from a protocol for the analysis of Fmoc-Asp-NH2 and is suitable for general purity assessment and the identification of process-related impurities.[1]
Table 2: Chiral HPLC for Enantiomeric Purity Analysis
| Parameter | Method B: Chiral Separation | Alternative Method C |
| Column | Lux 5 µm Cellulose-1 (250 x 4.6 mm) | Astec® CHIROBIOTIC® R (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.1 % Trifluoroacetic Acid (60:40) | 10 mM ammonium acetate, pH 5.0 / methanol (60:40) |
| Flow Rate | 1.0 mL/min (Isocratic) | 1.0 mL/min |
| Temperature | Ambient | 25 °C |
| Detection | UV @ 220 nm | UV @ 260 nm |
| Sample Preparation | 1 mg/mL in mobile phase | 1 mg/mL in methanol |
Method B is based on the enantioseparation of Fmoc-Asp(OtBu)-OH and is effective for resolving L- and D-enantiomers.[2] Method C provides an alternative chiral stationary phase and mobile phase system for the analysis of Fmoc-Aspartic Acid enantiomers.[3]
Key Impurities in this compound
During synthesis and storage, several impurities can arise. A primary concern with aspartic acid derivatives is the formation of aspartimide. This side reaction is often catalyzed by the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and can lead to the formation of β-aspartyl peptides and epimerized α-aspartyl peptides, which can be challenging to separate from the desired product by HPLC. Another potential source of contamination is the presence of β-alanine-related impurities in the Fmoc-amino acid raw materials.
Experimental Protocols
Method A: Reversed-Phase HPLC for Chemical Purity
Objective: To determine the chemical purity of this compound and identify any related substances.
Instrumentation: A standard HPLC system equipped with a UV detector.
Materials:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample: this compound.
-
Sample Diluent: 1:1 (v/v) acetonitrile/water.
Procedure:
-
Prepare the mobile phases by adding 1 mL of TFA to 1 L of water (for A) and 1 L of acetonitrile (for B).
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the sample diluent.
-
Set up the HPLC system with the C18 column and equilibrate with the initial mobile phase conditions (20% B).
-
The chromatographic conditions are as follows:
-
Gradient: 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm.
-
-
Inject the sample and record the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Method B: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation: An HPLC system with a UV detector.
Materials:
-
Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm.
-
Mobile Phase: A premixed solution of 60% acetonitrile and 40% water, with 0.1% TFA added to the final mixture.
-
Sample: this compound.
-
Sample Diluent: Mobile phase.
Procedure:
-
Prepare the isocratic mobile phase.
-
Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Install and equilibrate the chiral column with the mobile phase.
-
Set the HPLC parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
Temperature: Ambient.
-
-
Inject the sample.
-
The enantiomeric purity is expressed as the percentage of the L-enantiomer peak area relative to the total area of both the L- and D-enantiomer peaks.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound purity.
References
A Comparative Guide to the NMR Characterization of Fmoc-Asp(ODmab)-OH and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity and structural integrity of protected amino acid building blocks are paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-Asp(ODmab)-OH, a key derivative of aspartic acid, alongside common alternatives. The data presented here serves as a crucial reference for quality control and analytical validation in the synthesis of complex peptides.
The 4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (ODmab) protecting group for the β-carboxyl function of aspartic acid offers the advantage of being removable under mild hydrazine-based conditions, orthogonal to the standard acid-labile protecting groups used in Fmoc-SPPS. Understanding its characteristic NMR spectral features is essential for verifying its successful incorporation and purity.
Predicted ¹H and ¹³C NMR Data for this compound
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~7.80 | d | 2H, Fmoc |
| ~7.65 | d | 2H, Fmoc |
| ~7.40 | t | 2H, Fmoc |
| ~7.30 | t | 2H, Fmoc |
| ~7.20 | d | 2H, Benzyl of ODmab |
| ~6.80 | d | 2H, Benzyl of ODmab |
| ~5.80 | d | 1H, NH (Asp) |
| ~5.10 | s | 2H, CH₂ (Benzyl of ODmab) |
| ~4.50 | m | 1H, α-CH (Asp) |
| ~4.40 | d | 2H, CH₂ (Fmoc) |
| ~4.20 | t | 1H, CH (Fmoc) |
| ~3.00 - 2.80 | m | 2H, β-CH₂ (Asp) |
| ~2.50 | m | 1H, CH (ODmab) |
| ~2.30 | s | 4H, CH₂ (ODmab cyclohexanedione) |
| ~1.80 | m | 2H, CH₂ (ODmab) |
| ~1.00 | s | 6H, C(CH₃)₂ (ODmab) |
| ~0.90 | d | 6H, CH(CH₃)₂ (ODmab) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~195 | C=O (ODmab cyclohexanedione) |
| ~172 | C=O (Asp side-chain) |
| ~171 | C=O (Asp backbone) |
| ~156 | C=O (Fmoc) |
| ~144 | Aromatic C (Fmoc) |
| ~141 | Aromatic C (Fmoc) |
| ~135 | Aromatic C (Benzyl of ODmab) |
| ~130 | Aromatic C (Benzyl of ODmab) |
| ~128 | Aromatic C (Fmoc) |
| ~127 | Aromatic C (Fmoc) |
| ~125 | Aromatic C (Fmoc) |
| ~120 | Aromatic C (Fmoc) |
| ~115 | Aromatic C (Benzyl of ODmab) |
| ~110 | C=C (ODmab) |
| ~67 | CH₂ (Fmoc) |
| ~66 | CH₂ (Benzyl of ODmab) |
| ~53 | α-CH (Asp) |
| ~50 | CH₂ (ODmab cyclohexanedione) |
| ~47 | CH (Fmoc) |
| ~37 | β-CH₂ (Asp) |
| ~35 | CH (ODmab) |
| ~30 | C(CH₃)₂ (ODmab) |
| ~28 | CH₂ (ODmab) |
| ~22 | CH(CH₃)₂ (ODmab) |
| ~10 | C(CH₃)₂ (ODmab) |
Comparison with Alternative Protecting Groups
The choice of a side-chain protecting group for aspartic acid is critical to prevent side reactions like aspartimide formation. Besides ODmab, other commonly used protecting groups in Fmoc-SPPS include tert-butyl (OtBu) and allyl (OAll).
Table 3: Comparison of ¹H and ¹³C NMR Data for Fmoc-Asp(OR)-OH Derivatives
| Derivative | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | See Table 1 | See Table 2 |
| Fmoc-Asp(OtBu)-OH [1][2][3][4][5] | ~1.45 (s, 9H, t-Butyl) | ~170 (C=O, side-chain), ~82 (quaternary C, t-Butyl), ~28 (CH₃, t-Butyl) |
| Fmoc-Asp(OAll)-OH | ~5.90 (m, 1H, =CH), ~5.30 (m, 2H, =CH₂), ~4.60 (d, 2H, O-CH₂-allyl) | ~170 (C=O, side-chain), ~132 (=CH), ~118 (=CH₂), ~66 (O-CH₂) |
The tert-butyl ester is the most common protecting group, removed by strong acid (e.g., trifluoroacetic acid) during the final cleavage from the resin. The allyl ester, in contrast, is removed by palladium-catalyzed reactions, offering another level of orthogonality.
Experimental Protocols
A standardized protocol for NMR characterization is crucial for obtaining reproducible and comparable data.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Fmoc-amino acid derivative for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is critical.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon connectivities, respectively. This is particularly useful for unambiguous assignment of complex spin systems.
-
-
Visualizations
The following diagrams illustrate the structure of this compound and the general workflow for its NMR characterization.
Caption: Chemical structure of this compound.
Caption: Workflow for NMR characterization.
References
A Comparative Guide to Fmoc-Asp(ODmab)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice for aspartic acid is particularly crucial due to the prevalent side reaction of aspartimide formation. This guide provides a detailed comparison of Fmoc-Asp(ODmab)-OH with other common aspartic acid protection strategies, supported by experimental data and protocols to inform the synthesis of complex peptides.
This compound is a specialized derivative of aspartic acid where the side-chain carboxyl group is protected by a 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester.[1] This protecting group is distinguished by its unique cleavage condition, offering orthogonality to the standard acid-labile protecting groups used in Fmoc-based SPPS.[2][3]
Comparison of Performance
The primary advantage of this compound lies in its orthogonal deprotection strategy, which is particularly valuable in the synthesis of cyclic peptides.[1] However, its performance, especially concerning the suppression of aspartimide formation, varies compared to other protecting groups.
| Protecting Group | Primary Function | Key Advantage(s) | Key Disadvantage(s) | Aspartimide Formation | Typical Purity |
| This compound | Orthogonal side-chain protection | Enables on-resin cyclization and side-chain modification. | Prone to aspartimide formation. | High susceptibility, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser. | Sequence-dependent, can be lower due to side reactions. |
| Fmoc-Asp(OtBu)-OH | Standard side-chain protection | Well-established, cost-effective for non-problematic sequences. | Prone to aspartimide formation. | Significant, especially in susceptible sequences. | Generally good for simple peptides, but can be compromised by aspartimide-related impurities. |
| Fmoc-Asp(OMpe)-OH | Bulky side-chain protection | Reduced aspartimide formation compared to OtBu. | More expensive than OtBu. | Significantly suppressed compared to OtBu. | Higher than with OtBu in problematic sequences. |
| Fmoc-Asp(OBno)-OH | Bulky side-chain protection | Highly effective at preventing aspartimide formation and racemization. | Higher cost. | Almost undetectable in many cases. | Very high, with minimal aspartimide-related impurities. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for incorporating an amino acid into a peptide chain on a solid support.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief treatment of 5-10 minutes followed by a longer one of 10-15 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF. This activated solution is then added to the resin and allowed to react for 1-2 hours.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.
Selective Deprotection of the Dmab Group
This procedure is specific for the removal of the ODmab protecting group from the aspartic acid side chain, typically for on-resin cyclization.
-
Linear Peptide Assembly: The linear peptide containing the this compound residue is synthesized according to the general SPPS protocol.
-
Washing: The resin is thoroughly washed with DMF.
-
Hydrazine Treatment: The resin is treated with a solution of 2% (v/v) hydrazine monohydrate in DMF. This is typically performed for 3-10 minutes at room temperature and repeated two to three times to ensure complete removal of the Dmab group. The progress of the deprotection can be monitored spectrophotometrically by detecting the release of a UV-active indazole by-product.
-
Washing: The resin is washed extensively with DMF to remove hydrazine and the by-products.
-
Further Reactions: The now-free aspartic acid side-chain carboxyl group is available for subsequent reactions, such as intramolecular cyclization.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, it is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
Resin Preparation: The peptidyl-resin is washed with dichloromethane (DCM) and methanol, then dried under vacuum.
-
Cleavage Cocktail: The resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail by adding cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
Fmoc-Asp(ODmab)-OH: A Comparative Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp(ODmab)-OH is a specialized amino acid derivative employed in solid-phase peptide synthesis (SPPS) for the introduction of aspartic acid residues that require subsequent, selective side-chain modification. Its primary application lies in the synthesis of complex peptides, such as cyclic and branched peptides, where orthogonal deprotection strategies are paramount. This guide provides a comprehensive comparison of this compound with other aspartic acid protecting groups, supported by experimental data and detailed protocols to aid in the strategic design of peptide synthesis.
Performance Comparison of Aspartic Acid Protecting Groups
A critical consideration in the selection of an aspartic acid protecting group is its propensity to induce aspartimide formation, a notorious side reaction in Fmoc-based SPPS. This base-catalyzed intramolecular cyclization leads to the formation of a succinimide derivative, which can result in a mixture of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized products.
While this compound offers the significant advantage of orthogonal deprotection, studies have shown it has a strong tendency to form aspartimide with high efficiency.[1] In contrast, sterically bulkier protecting groups have been developed to mitigate this side reaction. Below is a comparative summary of various aspartic acid protecting groups.
| Protecting Group | Key Features | Propensity for Aspartimide Formation | Cleavage Conditions |
| -ODmab | Orthogonal deprotection with hydrazine.[2] Enables on-resin cyclization and modification. | High; studies indicate a strong tendency for aspartimide formation.[1][2] | 2% Hydrazine in DMF |
| -OtBu | Standard, cost-effective protecting group. | High, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. | Strong acid (e.g., TFA) |
| -OMpe | Bulkier than -OtBu, offering increased steric hindrance. | Significantly reduced compared to -OtBu. | Strong acid (e.g., TFA) |
| -OBno | Newer generation, highly bulky protecting group. | Very low levels of aspartimide formation. | Strong acid (e.g., TFA) |
Quantitative Data on Aspartimide Formation in a Model Peptide
The following table presents data on the extent of aspartimide-related byproduct formation for different protecting groups in the synthesis of the model peptide scorpion toxin II (VKDGYI), which is particularly susceptible to this side reaction at the Asp-Gly sequence.
| Protecting Group | Peptide Purity (%) | Aspartimide-Related Byproducts (%) | D-Asp Content (%) |
| -OtBu | 45.2 | 54.8 | 18.5 |
| -OMpe | 85.1 | 14.9 | 3.2 |
| -OBno | 98.7 | 1.3 | 0.4 |
| -ODmab | Data not available in a direct comparative study, but literature indicates high levels of aspartimide formation.[1] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
A standard protocol for the incorporation of an Fmoc-protected amino acid, including this compound, into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, HBTU at 3-5 equivalents) and a base (e.g., DIPEA at 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Selective Deprotection of the ODmab Group for On-Resin Cyclization
This protocol details the removal of the ODmab protecting group from the aspartic acid side chain, a key step for subsequent on-resin cyclization.
-
Peptide Synthesis: Assemble the linear peptide on the solid support using the general SPPS protocol, incorporating this compound at the desired position. Ensure the N-terminal Fmoc group of the final amino acid is removed.
-
Washing: Thoroughly wash the resin-bound peptide with DMF.
-
Hydrazine Treatment:
-
Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Treat the resin with the hydrazine solution for 3-10 minutes at room temperature with gentle agitation.
-
Drain the solution and repeat the hydrazine treatment 2-4 more times to ensure complete deprotection.
-
-
Monitoring: The deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm. The release of an indazole byproduct from the Dmab group results in a chromophore that can be detected spectrophotometrically. Continue hydrazine treatments until the absorbance at 290 nm of the filtrate returns to baseline.
-
Washing: Extensively wash the resin with DMF to remove all traces of hydrazine. The resin-bound peptide with a free aspartic acid side-chain carboxyl group is now ready for on-resin cyclization.
Caption: Workflow for the selective deprotection of the ODmab group on a solid support.
On-Resin Head-to-Tail Peptide Cyclization
This protocol describes the cyclization of a linear peptide anchored to the resin via the aspartic acid side chain.
-
Linear Peptide Synthesis: Synthesize the peptide on a suitable resin (e.g., Wang resin) with this compound as the C-terminal residue.
-
N-Terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the fully assembled linear peptide using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Selective C-Terminal Deprotection: Remove the ODmab group from the C-terminal aspartic acid using the 2% hydrazine in DMF protocol described above.
-
Washing: Extensively wash the resin with DMF.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a coupling agent (e.g., HATU, PyBOP) and a base (e.g., DIPEA, NMM) to the resin.
-
Allow the intramolecular cyclization reaction to proceed for 2-24 hours.
-
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
Cleavage and Purification:
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
A Researcher's Guide to Aspartic Acid Protection: A Cost-Benefit Analysis of Fmoc-Asp(ODmab)-OH
In the precise world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of success, directly impacting yield, purity, and the overall cost-effectiveness of the synthesis. For the incorporation of aspartic acid, a notoriously problematic residue, the selection of the appropriate side-chain protecting group is paramount. This guide provides a comprehensive cost-benefit analysis of Fmoc-Asp(ODmab)-OH, a quasi-orthogonally protected aspartic acid derivative, and compares its performance with other commonly used alternatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process in peptide synthesis strategies.
The Challenge: Aspartimide Formation
A significant side reaction associated with the incorporation of aspartic acid in Fmoc-based SPPS is the formation of a cyclic aspartimide intermediate. This reaction is catalyzed by the basic conditions used for Fmoc deprotection (typically piperidine) and is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. Aspartimide formation can lead to a cascade of undesirable outcomes, including racemization at the α-carbon of the aspartic acid residue and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide, thereby compromising the final purity and yield.
This compound: A Tool for Orthogonal Deprotection
This compound offers a unique advantage in peptide synthesis due to its orthogonal deprotection strategy. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group is stable to the standard acid-labile conditions used for final cleavage and the basic conditions for Fmoc removal. However, it can be selectively cleaved on-resin using a mild solution of hydrazine, allowing for specific modifications at the aspartic acid side chain, such as on-resin cyclization or the introduction of labels.
Despite this key advantage, a significant drawback of this compound is its pronounced susceptibility to base-catalyzed aspartimide formation. This inherent characteristic necessitates a careful evaluation of its costs and benefits against other available options.
Performance Comparison of Aspartic Acid Protecting Groups
The following tables summarize the key performance indicators for this compound and its common alternatives. The data presented is a synthesis of information from various sources and should be considered in the context of the specific peptide sequence and synthesis conditions.
Table 1: Cost Comparison of Fmoc-Protected Aspartic Acid Derivatives
| Derivative | Supplier Example | Price (USD/gram) |
| This compound | Sigma-Aldrich | ~$265 |
| Fmoc-Asp(OtBu)-OH | Sigma-Aldrich | ~$36 |
| Fmoc-Asp(OMpe)-OH | Sigma-Aldrich | ~$368 |
| Fmoc-Asp(OBno)-OH | Sigma-Aldrich | ~$406 |
Note: Prices are approximate and can vary significantly between suppliers and batch sizes. The prices listed are for small research quantities and are intended for comparative purposes only.
Table 2: Performance Comparison in a Model Peptide Prone to Aspartimide Formation
| Derivative | Aspartimide Formation | Relative Purity | Key Advantage | Key Disadvantage |
| This compound | High | Lower | Orthogonal deprotection | High risk of aspartimide formation |
| Fmoc-Asp(OtBu)-OH | High | Lower | Low cost, widely used | High risk of aspartimide formation |
| Fmoc-Asp(OMpe)-OH | Significantly Reduced | Higher | Good suppression of aspartimide | Higher cost than OtBu |
| Fmoc-Asp(OBno)-OH | Very Low/Negligible | Highest | Excellent suppression of aspartimide | Highest cost |
Note: The performance data is based on studies of model peptides known to be susceptible to aspartimide formation. The actual performance will be sequence-dependent.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
A standard Fmoc-SPPS protocol is employed for the assembly of the peptide chain on a solid support (e.g., Rink amide resin).
-
Resin Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.
Specific Protocol for ODmab Group Deprotection
This protocol is performed on the fully assembled peptide-resin prior to final cleavage if selective deprotection of the Asp(ODmab) side chain is required.
-
Resin Preparation: The peptide-resin is thoroughly washed with DMF.
-
Hydrazine Treatment: A solution of 2% hydrazine monohydrate in DMF is added to the resin.
-
Reaction: The mixture is agitated at room temperature. The deprotection is typically rapid, and the progress can be monitored by taking small aliquots of the solution and measuring the UV absorbance of the released indazole byproduct. The treatment is repeated until the deprotection is complete (e.g., 5 x 3-minute treatments).
-
Washing: The resin is extensively washed with DMF to remove all traces of hydrazine.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical structures, reaction mechanisms, and decision-making workflows.
On-Resin vs. Solution-Phase Cyclization: A Comparative Guide Using Fmoc-Asp(ODmab)-OH
For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides offers a promising avenue for creating therapeutics with enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. A crucial step in this process is the head-to-tail cyclization, which can be performed either while the peptide is anchored to a solid support (on-resin) or after it has been cleaved into a solution (solution-phase). The use of Fmoc-Asp(ODmab)-OH, a derivative of aspartic acid with a hydrazine-labile 2,4-dimethoxybenzyl (Dmab) protecting group on its side chain, provides a versatile handle for anchoring a peptide to the resin, enabling a head-to-tail cyclization strategy.
This guide provides an objective comparison of the efficiency of on-resin and solution-phase cyclization methodologies when utilizing this compound. While direct head-to-head comparisons for the exact same peptide are scarce in the literature, this document compiles available data to offer a clear overview of the advantages and disadvantages of each approach, supported by detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes representative quantitative data for on-resin and solution-phase cyclization. It is important to note that the efficiency of cyclization is highly dependent on the peptide sequence, its length, and the reaction conditions.[1][2] Therefore, the data presented should be considered as a general guide to the relative performance of each strategy.
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization | Remarks |
| Peptide Concentration | High (Pseudo-dilution effect) | Very Low (Typically < 1 mM) | On-resin cyclization leverages the "pseudo-dilution" effect of the solid support, which favors intramolecular reactions and minimizes intermolecular side reactions like dimerization and oligomerization.[3] Solution-phase cyclization requires high dilution to achieve similar outcomes.[4] |
| Typical Reaction Time | 2 - 24 hours[5] | 4 - 24 hours | Reaction times are sequence-dependent for both methods. |
| Reported Crude Purity | Generally higher due to reduced oligomerization | Variable, with a higher propensity for dimers and trimers | One study reported that on-resin cyclization was superior to solution-phase reaction with respect to the amount of dimerization/oligomerization. |
| Overall Yield | Can be higher due to fewer purification steps | Can be lower due to the need for purification of the linear precursor and potential for oligomerization | Solution-phase methods require an additional purification step for the linear peptide before cyclization, which can impact the overall yield. |
| Scalability | Well-suited for automated synthesis and larger scales | Can be challenging for large-scale synthesis due to the large volumes of solvent required for high dilution. | Automated synthesizers are well-established for on-resin procedures. |
Experimental Protocols
On-Resin Cyclization Protocol
This protocol outlines the general procedure for the head-to-tail cyclization of a peptide synthesized on a solid support using this compound as the C-terminal anchor.
1. Solid-Phase Peptide Synthesis (SPPS):
-
The linear peptide is synthesized on a suitable resin (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.
-
This compound is coupled to the resin as the first amino acid.
2. N-terminal Fmoc Deprotection:
-
The Fmoc group on the N-terminal amino acid is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
The resin is then thoroughly washed with DMF.
3. Side-Chain Deprotection of Asp(ODmab):
-
The ODmab protecting group is selectively cleaved by treating the resin with 2% hydrazine monohydrate in DMF. This treatment is typically repeated multiple times (e.g., 5 times for 3 minutes each) to ensure complete deprotection.
-
The resin is extensively washed with DMF to remove all traces of hydrazine.
4. On-Resin Cyclization:
-
The resin is swelled in DMF.
-
A coupling agent cocktail is added to the resin. A common cocktail includes a coupling reagent (e.g., HATU, HBTU, or PyBOP; 4 equivalents) and a base (e.g., DIPEA or NMM; 8 equivalents) in DMF.
-
The reaction is allowed to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
5. Cleavage and Purification:
-
The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
The crude peptide is precipitated with cold diethyl ether, lyophilized, and purified by reverse-phase HPLC.
Solution-Phase Cyclization Protocol
This protocol describes a general procedure for the head-to-tail cyclization of a peptide in solution after its synthesis and cleavage from the resin.
1. Solid-Phase Peptide Synthesis (SPPS):
-
The linear peptide is synthesized on a hyper acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage with side-chain protecting groups intact.
-
This compound is incorporated as the C-terminal amino acid.
2. Cleavage of the Protected Linear Peptide:
-
The fully protected linear peptide is cleaved from the resin using a mild acidic solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
The cleaved peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC to isolate the pure linear precursor.
3. N-terminal Fmoc and C-terminal ODmab Deprotection:
-
The Fmoc group of the purified linear peptide is removed by treatment with 20% piperidine in DMF.
-
The ODmab group is then removed using 2% hydrazine in DMF.
-
The deprotected linear peptide is purified by reverse-phase HPLC.
4. Solution-Phase Cyclization:
-
The purified, fully deprotected linear peptide is dissolved in a suitable solvent (e.g., DMF) at a very low concentration (typically 0.1-1 mM) to minimize intermolecular reactions.
-
A coupling agent cocktail (e.g., PyBOP and DIPEA) is added to the solution.
-
The reaction is stirred at room temperature for 4-24 hours. The reaction progress is monitored by LC-MS.
5. Final Purification:
-
The solvent is removed under vacuum, and the crude cyclic peptide is purified by reverse-phase HPLC to remove any remaining linear peptide, dimers, or other impurities.
Mandatory Visualization
Caption: Workflow for on-resin head-to-tail peptide cyclization.
Caption: Workflow for solution-phase head-to-tail peptide cyclization.
Conclusion
The choice between on-resin and solution-phase cyclization using this compound depends on several factors, including the specific peptide sequence, the desired scale of synthesis, and the available resources.
On-resin cyclization is generally favored for its efficiency in minimizing intermolecular side reactions, which often leads to higher crude purity and potentially higher overall yields due to fewer required purification steps. The "pseudo-dilution" effect is a significant advantage, particularly for sequences prone to dimerization or oligomerization. This method is also highly amenable to automation, making it suitable for high-throughput synthesis and larger-scale production.
Solution-phase cyclization , while a valid strategy, presents more challenges. The absolute requirement for high dilution to favor intramolecular cyclization can be cumbersome, especially for larger-scale syntheses, as it necessitates large volumes of solvent. Furthermore, the need to purify the linear peptide precursor before cyclization adds an extra step to the workflow, which can negatively impact the overall yield. However, for certain peptide sequences that may adopt unfavorable conformations for cyclization on the resin, the solution-phase approach might offer a viable alternative.
References
A Comparative Guide to the Compatibility of Fmoc-Asp(ODmab)-OH with Various Resins
For researchers and professionals in the field of peptide synthesis and drug development, the selection of the appropriate solid support is a critical determinant of success. This guide provides a comprehensive comparison of the compatibility and performance of the orthogonally protected amino acid, Fmoc-Asp(ODmab)-OH, with three commonly used solid-phase peptide synthesis (SPPS) resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin.
This compound is a key building block for the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group on the β-carboxyl group of aspartic acid is selectively cleavable using dilute hydrazine, offering orthogonality to the acid-labile protecting groups used in standard Fmoc-SPPS. This unique feature allows for on-resin modifications, such as the formation of lactam bridges for cyclic peptides, while the peptide remains attached to the solid support.
Performance Comparison
The choice of resin significantly impacts the overall efficiency of peptide synthesis, including loading capacity, cleavage conditions, and the potential for side reactions. The following table summarizes the key characteristics of this compound in conjunction with Wang, Rink Amide, and 2-CTC resins.
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Primary Application | Synthesis of peptide acids and for anchoring via side-chain for head-to-tail cyclization.[1][2] | Synthesis of C-terminal peptide amides and for on-resin side-chain to side-chain cyclization.[3][4] | Synthesis of protected peptide fragments and peptides with a C-terminal carboxylic acid.[5] Ideal for macrocyclic peptides. |
| Linker Type | p-Alkoxybenzyl alcohol (TFA-labile). | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxymethyl (TFA-labile). | Highly acid-labile trityl linker. |
| Final Peptide Form | C-terminal carboxylic acid. | C-terminal amide. | C-terminal carboxylic acid. |
| Cleavage from Resin | Typically requires strong acid (e.g., 95% TFA). | Requires strong acid (e.g., 95% TFA). | Can be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM, or AcOH/TFE/DCM), preserving side-chain protecting groups. |
| ODmab Group Stability | Stable to final cleavage with strong acid. The ODmab group is removed orthogonally with hydrazine prior to cleavage from the resin. | Stable to final cleavage with strong acid. The ODmab group is removed orthogonally with hydrazine prior to cleavage from the resin. | Stable to the mild cleavage conditions used to release the peptide from the resin. The ODmab group can be removed on-resin with hydrazine. |
| Aspartimide Formation | Prone to base-catalyzed aspartimide formation during Fmoc deprotection, a known issue with Asp-containing peptides. The Dmab group itself has been shown to have a strong tendency for this side reaction. | Similar susceptibility to aspartimide formation as Wang resin under standard Fmoc deprotection conditions. | The steric hindrance of the trityl linker can potentially reduce aspartimide formation during the loading of the first amino acid. However, subsequent steps are still susceptible. |
| Loading Protocol | Requires activation of the carboxylic acid (e.g., with DCC/DMAP or as a pre-formed symmetric anhydride) which can be challenging and risks racemization. | The first amino acid is coupled via a standard amide bond formation, which is generally straightforward. | The first amino acid is attached via its carboxylic acid to the resin in the presence of a hindered base like DIPEA, which is a facile and racemization-free process. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound with different resins.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: Dissolve this compound (1.2 equivalents relative to the resin capacity) and diisopropylethylamine (DIPEA) (4.8 equivalents) in dry DCM.
-
Loading Reaction: Drain the DCM from the swollen resin and add the amino acid/DIPEA solution. Agitate the mixture for 2 hours at room temperature.
-
Capping: To cap any unreacted sites, add a mixture of DCM, DIPEA, and methanol (17:1:2 v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DMF (3 times), MeOH (3 times), and DCM (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis on Pre-loaded Wang or Rink Amide Resin
This protocol assumes the use of a commercially available pre-loaded Wang or Rink Amide resin, or a resin loaded as described above (for 2-CTC).
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) (10 mL/g of resin) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling agent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 3: On-Resin Cleavage of the ODmab Protecting Group
-
Washing: After assembly of the linear peptide, wash the resin thoroughly with DMF.
-
Hydrazine Treatment: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin and agitate for 3-10 minutes at room temperature. Repeat this treatment 2-3 times to ensure complete removal of the ODmab group.
-
Monitoring: The progress of the deprotection can be monitored by collecting the filtrate and measuring the absorbance of the indazole by-product at 290 nm.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of hydrazine. The resin is now ready for on-resin cyclization or other modifications.
Protocol 4: Final Cleavage from the Resin
-
For Wang and Rink Amide Resins: After all modifications, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail, typically TFA/TIS/water (95:2.5:2.5, v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.
-
For 2-CTC Resin: The peptide can be cleaved with side-chain protecting groups intact using a mild cleavage cocktail such as 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM. For global deprotection, a strong acid cocktail as described for Wang and Rink Amide resins can be used.
Visualizing the Process
To better illustrate the workflows and chemical transformations, the following diagrams are provided.
Conclusion
The selection of a resin for use with this compound is highly dependent on the desired outcome of the peptide synthesis.
-
Wang resin is a suitable choice for the synthesis of peptide acids and can be used for strategies involving head-to-tail cyclization where the peptide is anchored through the aspartic acid side chain. However, researchers must be vigilant about the potential for aspartimide formation.
-
Rink Amide resin is the preferred option when a C-terminal amide is required, which is common for many biologically active peptides. It is well-suited for on-resin side-chain to side-chain cyclization strategies. Like Wang resin, it is susceptible to aspartimide formation.
-
2-Chlorotrityl chloride resin offers the most flexibility, particularly for the synthesis of protected peptide fragments due to its very mild cleavage conditions. This resin is also advantageous for minimizing racemization during the loading of the first amino acid. Its utility in the synthesis of macrocyclic peptides is a significant advantage.
In all cases, the potential for aspartimide formation when using this compound is a critical consideration that needs to be carefully managed through optimized reaction conditions. By understanding the distinct characteristics of each resin, researchers can make an informed decision to best suit their synthetic strategy and maximize the yield and purity of their target peptide.
References
A Researcher's Guide to Fmoc-Asp(ODmab)-OH in Bioactive Peptide Synthesis: A Comparative Analysis
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of yield, purity, and the ultimate success of synthesizing complex bioactive peptides. For aspartic acid, a residue notoriously prone to side reactions, the selection of an appropriate side-chain protecting group is paramount. This guide provides a comprehensive comparison of Fmoc-Asp(ODmab)-OH with other commonly used aspartic acid derivatives, offering researchers, scientists, and drug development professionals the data and protocols necessary to make informed decisions for their synthetic strategies.
This compound, with its orthogonally removable 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) group, presents a unique tool for specialized applications such as on-resin peptide cyclization and side-chain modification. However, its performance, particularly in the context of the pervasive issue of aspartimide formation, must be carefully weighed against alternative strategies.
Performance at a Glance: A Quantitative Comparison
The primary challenge in incorporating aspartic acid into a peptide sequence via Fmoc-SPPS is the base-catalyzed formation of an aspartimide intermediate. This cyclic imide can subsequently rearrange to form a mixture of α- and β-aspartyl peptides, as well as lead to racemization, all of which complicate purification and reduce the yield of the desired product. The following tables summarize the performance of this compound and its alternatives in mitigating this critical side reaction.
Table 1: Comparison of Aspartic Acid Protecting Groups in Preventing Aspartimide Formation
| Fmoc-Asp Derivative | Protecting Group Strategy | Aspartimide Formation Propensity | Key Advantages | Primary Application |
| This compound | Orthogonal (Hydrazine-labile) | Prone to base-catalyzed aspartimide formation[1][2] | Orthogonal deprotection allows for selective on-resin modifications. | On-resin cyclization, synthesis of N-linked glycopeptides.[1] |
| Fmoc-Asp(OtBu)-OH | Standard (TFA-labile) | High, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[3] | Cost-effective and widely used for non-problematic sequences. | Routine peptide synthesis. |
| Fmoc-Asp(OMpe)-OH | Bulky Ester (TFA-labile) | Reduced compared to OtBu due to increased steric hindrance. | Offers a balance between steric protection and ease of use. | Sequences with moderate risk of aspartimide formation. |
| Fmoc-Asp(OBno)-OH | Bulky Ester (TFA-labile) | Significantly reduced, almost undetectable in some sequences.[4] | Superior suppression of aspartimide formation and racemization. | Synthesis of "difficult" sequences prone to aspartimide formation. |
| Fmoc-Asp(OAll)-OH | Orthogonal (Palladium-catalyzed cleavage) | Prone to aspartimide formation. | Orthogonal to both acid- and base-labile groups. | On-resin cyclization and modification. |
| Fmoc-Asp(O-2-PhiPr)-OH | Orthogonal (Mild acid-labile) | Propensity for aspartimide formation must be considered. | Removable with dilute TFA, offering good orthogonality. | On-resin cyclization. |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Backbone Protection | Highly effective at preventing aspartimide formation. | Directly mitigates the mechanism of aspartimide formation. | Problematic Asp-Gly sequences. |
Table 2: Quantitative Data on Aspartimide-Related Byproducts for a Model Peptide (VKDGYI)
This table presents the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF, simulating numerous deprotection cycles.
| Fmoc-Asp Derivative Used | % Desired Peptide Remaining | % Aspartimide-Related Byproducts | % D-Asp Isomer |
| Fmoc-Asp(OtBu)-OH | ~40% | ~60% | High |
| Fmoc-Asp(OMpe)-OH | ~75% | ~25% | Moderate |
| Fmoc-Asp(OBno)-OH | >95% | <5% | Low |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and high-quality peptide synthesis. Below are representative protocols for the use of this compound and a general protocol for SPPS.
Protocol 1: On-Resin Peptide Cyclization using this compound
This protocol outlines the synthesis of a head-to-tail cyclic peptide on a solid support.
-
Linear Peptide Synthesis:
-
The linear peptide is synthesized on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.
-
This compound is incorporated at the desired position for cyclization.
-
-
N-terminal Fmoc Deprotection:
-
The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% (v/v) piperidine in dimethylformamide (DMF) for 20 minutes.
-
The resin is thoroughly washed with DMF (5 x 1 min).
-
-
Selective Dmab Group Deprotection:
-
The ODmab protecting group on the aspartic acid side chain is removed by treating the resin with a solution of 2% hydrazine in DMF.
-
The reaction progress can be monitored by UV spectrophotometry by detecting the release of the indazole byproduct.
-
The resin is then washed thoroughly with DMF.
-
-
On-Resin Cyclization:
-
The resin is treated with a coupling reagent cocktail, such as PyBOP/DIPEA or HATU/HOAt/DIPEA in DMF, to facilitate the intramolecular amide bond formation between the deprotected N-terminal amine and the aspartic acid side-chain carboxyl group.
-
The reaction is typically allowed to proceed for 2-4 hours at room temperature.
-
-
Cleavage and Purification:
-
The cyclic peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).
-
The crude peptide is precipitated in cold diethyl ether, centrifuged, washed, and lyophilized.
-
Final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes a single cycle of amino acid coupling in Fmoc-SPPS.
-
Resin Swelling:
-
The resin is swelled in DMF for 30 minutes in the reaction vessel.
-
-
Fmoc Deprotection:
-
The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin.
-
The reaction is agitated for 5-10 minutes, and the solution is drained. This step is typically repeated once.
-
-
Washing:
-
The resin is washed thoroughly with DMF (5 x 1 min) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIPEA, NMM; 6-10 equivalents) in DMF.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
-
-
Washing:
-
The resin is washed with DMF (3 x 1 min) to remove unreacted reagents.
-
A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
This cycle is repeated for each amino acid in the peptide sequence.
Visualizing the Chemistry: Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the key workflows and chemical transformations in peptide synthesis.
References
Safety Operating Guide
Proper Disposal of Fmoc-Asp(ODmab)-OH: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Fmoc-Asp(ODmab)-OH and associated waste materials generated during solid-phase peptide synthesis. Adherence to these guidelines is essential for protecting personnel and the environment.
Safety and Handling Profile
This compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be observed during handling and disposal. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles and chemical-resistant gloves.[1][2]
| Chemical and Physical Properties | |
| Chemical Formula | C39H42N2O8[1] |
| Molecular Weight | 666.7 g/mol [1] |
| CAS Number | 259066-08-2 |
| Appearance | Solid Powder |
| Recommended Storage | 2-8 °C |
Disposal Protocol for this compound and Contaminated Materials
The following step-by-step protocol outlines the procedures for the disposal of pure this compound and waste generated from its use in laboratory procedures.
1. Waste Segregation:
Proper segregation of chemical waste is crucial for safe and compliant disposal. Before beginning any work, prepare and clearly label the following waste containers:
-
Solid Chemical Waste: For the disposal of unused or expired this compound, contaminated consumables (e.g., gloves, weighing boats, pipette tips), and dried resin.
-
Aqueous Waste: For all water-based solutions used during the synthesis and washing steps.
-
Non-Halogenated Solvent Waste: For organic solvents that do not contain halogens.
-
Halogenated Solvent Waste: For organic solvents containing halogens.
-
Sharps Container: For any needles or other sharp objects used.
2. Disposal of Unused or Expired this compound:
If you have pure this compound that is no longer needed, it should be disposed of in the "Solid Chemical Waste" container. Ensure the original container is securely sealed and properly labeled.
3. Disposal of Contaminated Materials from Solid-Phase Peptide Synthesis:
-
Resin: Once the synthesis is complete, wash the resin with a suitable solvent, allow it to dry completely in a well-ventilated fume hood, and then transfer it to the "Solid Chemical Waste" container.
-
Solvents and Reagents: Collect all liquid waste, including solvents and deprotection solutions, in the appropriate labeled waste containers (Aqueous, Non-Halogenated, or Halogenated). Do not mix incompatible waste streams.
-
Glassware: Rinse all contaminated glassware with a suitable solvent. The resulting rinsate should be collected in the appropriate liquid waste container. After rinsing, the glassware can be washed for reuse.
-
Consumables: Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, into the "Solid Chemical Waste" container.
4. Final Disposal Procedures:
-
Ensure all waste containers are tightly sealed and accurately labeled with their contents.
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific guidelines for the collection and disposal of chemical waste by the Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste streams.
Caption: Disposal workflow for this compound and related materials.
References
Personal protective equipment for handling Fmoc-Asp(ODmab)-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like Fmoc-Asp(ODmab)-OH is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for this compound, a key building block in solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
This compound is a derivative of aspartic acid utilized in peptide synthesis.[1] A summary of its key properties is provided below.
| Property | Value |
| CAS Number | 259066-08-2[2][3] |
| Molecular Formula | C₃₉H₄₂N₂O₈[2][3] |
| Molecular Weight | 666.7 g/mol |
| Appearance | White to off-white or beige powder |
| Primary Application | Fmoc solid-phase peptide synthesis |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is crucial to handle it with care as the toxicological properties may not have been fully investigated. Adherence to standard laboratory safety protocols is essential to minimize exposure.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Safety glasses should have side shields. Goggles are required when there is a risk of splashing. |
| Hand Protection | Disposable Gloves | Chemical-resistant nitrile gloves are recommended. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended when handling the powder outside of a well-ventilated area or fume hood to avoid inhalation of dust particles. |
Operational Handling and Storage
Proper handling and storage are critical for maintaining the stability and reactivity of this compound.
Storage: The stability of this compound is directly influenced by storage conditions.
| Form | Recommended Storage Temperature | Shelf Life |
| Solid Powder | 2-8°C | Refer to the manufacturer's expiry date. |
| Stock Solution | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Key Recommendations for Handling:
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.
-
Weighing: When weighing the compound, do so in an area with good ventilation.
-
Solution Preparation: When dissolving in solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), perform this task within a fume hood.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Experimental Protocol: Preparation of a Stock Solution
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent moisture condensation.
-
Weighing: In a well-ventilated area or fume hood, carefully weigh the desired amount of the powdered compound.
-
Dissolution: Add the appropriate solvent (e.g., DMF, NMP) to the desired concentration. If necessary, the tube can be heated to 37°C and sonicated in an ultrasonic bath to aid dissolution.
-
Storage: Store the stock solution in appropriately sealed containers at -20°C for up to one month or -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to store the solution in aliquots.
Disposal Plan
Dispose of unused material, contaminated items, and chemical waste in accordance with local, state, and federal regulations. Prevent the chemical from entering drains.
Waste Segregation:
-
Solid Chemical Waste: This container is for unused or expired this compound, contaminated weighing paper, and used resin.
-
Liquid Chemical Waste: This container is for solvents used to dissolve the compound and for rinsing contaminated glassware.
-
Contaminated Sharps: Any needles or other sharps used for reagent transfer must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a designated hazardous waste container.
Disposal Procedure:
-
Waste Collection: Carefully transfer all waste into the appropriately labeled containers.
-
Container Sealing: Ensure all waste containers are securely sealed and clearly labeled with the chemical contents and hazard information.
-
Storage: Store sealed waste containers in a designated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.
Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
